molecular formula C11H10N2O B1351640 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 88427-96-7

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B1351640
CAS No.: 88427-96-7
M. Wt: 186.21 g/mol
InChI Key: DKYJGBSRSBDUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJGBSRSBDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390220
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88427-96-7
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block for the creation of novel therapeutic agents. The aldehyde functional group, combined with the imidazole moiety, makes it a valuable precursor for synthesizing a wide array of derivatives, including Schiff bases and chalcones, which have demonstrated promising biological activities. This guide is intended to serve as a detailed resource for researchers and professionals engaged in the exploration of new chemical entities for therapeutic applications.

Chemical and Physical Properties

4-(1H-imidazol-1-yl)benzaldehyde is a solid, typically appearing as a white to light yellow powder. Its core structure consists of a benzaldehyde molecule substituted with an imidazole ring at the para-position.

PropertyValueReference
CAS Number 10040-98-9[1]
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
Appearance White to light yellow solid
Melting Point 153-155 °C[1]
pKa 5.07 ± 0.10 (Predicted)
Solubility Sparingly soluble in water

Spectroscopic Data

Technique Data Reference
¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, C(O)H), 8.03 (d, J = 8.6 Hz, 2H, Cₐᵣyₗ H), 7.99 (s, 1H, CᵢₘᵢᏧ H), 7.60 (d, J = 8.6 Hz, 2H, Cₐᵣyₗ H), 7.39 (m, 1H, CᵢₘᵢᏧ H), 7.26 (m, 1H, CᵢₘᵢᏧ H).
¹³C NMR (100.6 MHz, CDCl₃): δ 190.48 (C(O)H), 141.60 (Cₐᵣyₗ), 135.28 (CᵢₘᵢᏧH), 134.84 (Cₐᵣyₗ), 131.48 (CₐᵣyₗH), 131.23 (CᵢₘᵢᏧH), 120.97 (CₐᵣyₗH), 117.54 (CᵢₘᵢᏧH).
IR (ATR) (cm⁻¹): 3138 (w, Cₐᵣyₗ—H str), 3109 (m, Cₐᵣyₗ—H str), 2818 and 2746 (m, =C—H aldehyde Fermi doublet str), 1676 (s, C=O str), 1604 (s, arom. C=C str), 1519 (s, arom. C=C str).

Experimental Protocols

Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Two common methods for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde are detailed below.

Method 1: Nucleophilic Aromatic Substitution

This protocol involves the reaction of 4-fluorobenzaldehyde with imidazole in the presence of a base and a phase-transfer catalyst.

  • Materials: 4-fluorobenzaldehyde, imidazole, anhydrous potassium carbonate, dimethylformamide (DMF), Aliquat 336.

  • Procedure:

    • A mixture of 4-fluorobenzaldehyde (25.0 g, 0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) is dissolved in DMF (300 mL) under dry conditions.

    • A catalytic amount of Aliquat 336 is added to the mixture.

    • The reaction mixture is refluxed at 100 °C for 24 hours.

    • Upon completion, the mixture is concentrated under reduced pressure and cooled to room temperature.

    • The concentrate is poured into ice water and left to stand overnight.

    • The resulting solid precipitate is filtered, washed with water, and recrystallized from methanol to yield the final product.

Method 2: Ullmann Condensation

This method utilizes a copper-catalyzed reaction between 4-bromobenzaldehyde dimethyl acetal and imidazole.

  • Materials: Sodium hydride (60% in oil), imidazole, dry dimethylformamide (DMF), 4-bromobenzaldehyde dimethyl acetal, copper powder, chloroform, water, 1N hydrochloric acid, 5N sodium hydroxide, ethyl acetate, brine, sodium sulfate, hexane.

  • Procedure:

    • To a suspension of sodium hydride (0.82 g, 20.5 mmol) in dry DMF (4.5 mL) under a nitrogen atmosphere, add imidazole (1.37 g, 20.1 mmol) with stirring at room temperature.

    • After stirring for 20 minutes, add 4-bromobenzaldehyde dimethyl acetal (4.63 g, 20 mmol) and copper powder (0.13 g, 2.0 mmol).

    • Stir the reaction mixture at 130 °C for 2 hours, then at 150 °C for 2.5 hours.

    • Cool the mixture to room temperature and dilute with chloroform and water.

    • Stir the solution for 1 hour and filter through Celite.

    • Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate in vacuo.

    • Dissolve the residue in 1N hydrochloric acid (20 mL) and stir at room temperature for 4 hours.

    • Dilute the reaction mixture with 5N NaOH (4 mL) and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

    • Wash the resulting solid with hexane and dry in vacuo to obtain the final product.

Applications in Drug Development

4-(1H-imidazol-1-yl)benzaldehyde is a valuable starting material for the synthesis of various heterocyclic compounds with a wide range of biological activities. Its derivatives have shown potential as antifungal, antioxidant, and antileishmanial agents.

Antifungal Activity

Imidazole-containing compounds are well-established antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.

Antifungal_Mechanism Imidazole Imidazole Derivatives Ergosterol_Synthase Lanosterol 14α-demethylase (Ergosterol Synthesis) Imidazole->Ergosterol_Synthase Inhibits Ergosterol Ergosterol Ergosterol_Synthase->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Component of Antioxidant_Mechanism Imidazole_Derivative Imidazole Derivative ROS Reactive Oxygen Species (ROS) Imidazole_Derivative->ROS Scavenges Oxidative_Stress Cellular Oxidative Stress Imidazole_Derivative->Oxidative_Stress Reduces Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Neutralized by Imidazole ROS->Oxidative_Stress Causes Antileishmanial_Mechanism Imidazole_Derivative Imidazole Derivative Fe_SOD Leishmania Iron Superoxide Dismutase (Fe-SOD) Imidazole_Derivative->Fe_SOD Inhibits ROS_Defense Defense against Reactive Oxygen Species Fe_SOD->ROS_Defense Enables Parasite_Death Parasite Death Fe_SOD->Parasite_Death Leads to (when inhibited) ROS_Defense->Parasite_Death Prevents Synthesis_Workflow Start 4-(1H-imidazol-1-yl)benzaldehyde + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (Base Catalyst) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product Chalcone Derivative Purification->Product Analysis Biological Activity Screening Product->Analysis

References

An In-depth Technical Guide to the Chemical Properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document compiles available data on its structure, physicochemical characteristics, and spectroscopic profile. It also explores its potential biological activities and its role as a key intermediate in the synthesis of notable pharmaceutical compounds.

Chemical Identity and Structure

This compound is an organic compound featuring a benzaldehyde moiety substituted at the para-position with a 2-methyl-1H-imidazol-1-yl group.[1] Its chemical structure combines the reactive aldehyde functionality with the versatile imidazole ring, making it a valuable building block in organic synthesis.

Molecular Formula: C₁₁H₁₀N₂O[1]

Molecular Weight: 186.21 g/mol [1]

CAS Number: 88427-96-7[1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available, comprehensive experimental values for properties such as boiling point and solubility are not widely reported in the literature.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O[1]
Molecular Weight186.21 g/mol [1]
AppearanceSolid (form not specified)
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region, typically between δ 9.8-10.2 ppm, due to the deshielding effect of the carbonyl group.[1] Other expected signals would include those for the aromatic protons on the benzaldehyde and imidazole rings, as well as a singlet for the methyl group protons.

¹³C NMR: The carbon NMR spectrum will exhibit a distinctive resonance for the carbonyl carbon of the aldehyde group. Signals corresponding to the aromatic carbons of both the benzene and imidazole rings, as well as the methyl carbon, would also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong absorption band in the region of 1700-1710 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde functional group.[1]

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Synthesis and Reactivity

Synthetic Approaches

A common synthetic route to this compound involves the nucleophilic substitution reaction between a suitable benzaldehyde derivative and 2-methylimidazole.[1] For instance, the reaction of 4-fluorobenzaldehyde with 2-methylimidazole in the presence of a base can yield the target compound. The use of catalysts, such as Lewis acids, can improve the reaction efficiency.[1]

A general workflow for the synthesis is outlined below:

SynthesisWorkflow Reactants 4-Halobenzaldehyde + 2-Methylimidazole Reaction Reaction (Solvent, Base, Catalyst) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The presence of both an aldehyde and an imidazole moiety confers a rich chemical reactivity to this molecule.[1]

  • Aldehyde Group Reactions: The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other derivatives.[1]

  • Imidazole Ring Reactions: The imidazole ring is a versatile heterocycle that can be involved in N-alkylation, acylation, and other electrophilic substitution reactions. The nitrogen atoms can also coordinate with metal ions.

Biological Activity and Applications

This compound is a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active compounds.[1]

Potential Antimicrobial and Antifungal Activity

The imidazole ring is a key pharmacophore in many antifungal and antimicrobial agents.[1] Consequently, this compound is being investigated as a potential candidate for the development of new anti-infective drugs.[1] The 2-methyl substituent on the imidazole ring has been suggested to enhance biological activity in some cases.[1]

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of certain cytochrome P450 (CYP) enzymes.[1] CYP enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, a critical consideration in drug development.

The potential interaction with CYP enzymes can be conceptualized as follows:

CYP_Inhibition Compound This compound Interaction Inhibition Compound->Interaction CYP Cytochrome P450 Enzyme Metabolism Drug Metabolism CYP->Metabolism catalyzes Interaction->CYP blocks active site

References

An In-Depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a pivotal heterocyclic aldehyde in medicinal chemistry. The IUPAC name for this compound is This compound . This document details its chemical and physical properties, outlines established synthesis protocols, and explores its significant role as a building block in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of the BCR-ABL tyrosine kinase inhibitor, Nilotinib. Furthermore, this guide presents quantitative biological data for derivatives of this compound and visualizes the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is an aromatic aldehyde distinguished by the presence of a 2-methylimidazole moiety attached to the benzaldehyde ring at the para position.[1] This substitution imparts unique chemical reactivity and biological significance to the molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundInternal
CAS Number 88427-96-7[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Appearance White to pale yellow solid[2]
Melting Point 153-155 °C (for the related 4-(1H-imidazol-1-yl)benzaldehyde)[3]
Solubility Sparingly soluble in water[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the N-arylation of 2-methylimidazole with a suitable benzaldehyde derivative. Below are detailed experimental protocols for two prevalent methods.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method offers high yields and good functional group tolerance.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromobenzaldehyde (1.0 eq), 2-methylimidazole (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Copper-Catalyzed Ullmann Condensation

An alternative, classical method for N-arylation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), 2-methylimidazole (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst and Solvent: Add copper(I) iodide (CuI, 0.1 eq) as the catalyst and dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: The mixture is heated to 120-140 °C and stirred for 24-48 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography as described in the palladium-catalyzed method.

Characterization Data (Reference for a similar compound, 4-(1H-imidazol-1-yl)benzaldehyde):

  • ¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H), 8.03 (d, J = 8.6 Hz, 2H), 7.99 (s, 1H), 7.60 (d, J = 8.6 Hz, 2H), 7.39 (s, 1H), 7.26 (s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 190.48, 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54.

  • IR (ATR, cm⁻¹): 3138, 3109, 2818, 2746, 1676, 1604, 1519.

  • Mass Spec (GC-MS): M⁺ = 172 amu.

Role in Drug Discovery: An Intermediate for Nilotinib

This compound is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).

The aldehyde functional group of this compound allows for its further elaboration into the complex structure of Nilotinib. This typically involves a reductive amination or a condensation reaction to connect it to the aminopyrimidine core of the final drug molecule.

Biological Activity and Signaling Pathways

The primary therapeutic target of compounds derived from this compound, such as Nilotinib, is the BCR-ABL fusion protein. This oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.

The BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to increased cell proliferation and inhibition of apoptosis. Tyrosine kinase inhibitors bind to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting these downstream oncogenic signals.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Nilotinib) TKI->BCR_ABL

Caption: The BCR-ABL signaling pathway and its inhibition by tyrosine kinase inhibitors.

Quantitative Biological Data

While specific IC₅₀ values for this compound itself are not widely reported, studies on its derivatives have demonstrated potent inhibitory activity against the BCR-ABL kinase and related cancer cell lines.

Table 2: In Vitro Activity of Imidazole-Based BCR-ABL Inhibitors

Compound IDModification from Parent ScaffoldTargetIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
33a Unsubstituted imidazoleBCR-ABL20.1K-562-[2]
BCR-ABL (T315I mutant)43.7K-562 (T315I)-[2]
36a 4-methylimidazoleBCR-ABL26.3K-562-[2]
BCR-ABL (T315I mutant)51.4K-562 (T315I)-[2]
c-nilotinib Nilotinib analoguec-ABL28--

Experimental Workflow

The overall process from synthesis to characterization of this compound follows a standard workflow in synthetic chemistry.

Experimental_Workflow Start Starting Materials: 4-halobenzaldehyde, 2-methylimidazole Synthesis Synthesis (e.g., Pd-catalyzed N-Arylation) Start->Synthesis Workup Reaction Work-up (Filtration, Extraction) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

References

An In-depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This heteroaromatic aldehyde is a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.

Physicochemical and Structural Properties

This compound is an organic compound featuring a benzaldehyde core substituted at the para-position with a 2-methylimidazole ring.[1] The presence of both the reactive aldehyde group and the versatile imidazole moiety makes it a significant precursor in the development of complex pharmaceutical molecules.[1]

Below is a summary of its key quantitative data. It is important to note that while the compound is commercially available, detailed experimental data such as a specific melting point and comprehensive spectroscopic analyses are not widely published in peer-reviewed literature. Data is often extrapolated from its close, non-methylated analog, 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9).

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 88427-96-7[1][2]
Molecular Formula C₁₁H₁₀N₂O[1][2]
Molecular Weight 186.21 g/mol [1][2]
Canonical SMILES CC1=NC=CN1C2=CC=C(C=C2)C=O[1]
InChI Key DKYJGBSRSBDUAL-UHFFFAOYSA-N[1]
Solubility (Calculated) 27.6 µg/mL[1]
Purity (Commercial) 97%[2]

Molecular Structure Visualization

The structure consists of a planar benzaldehyde ring linked to a 2-methylimidazole ring via a C-N bond at the para position of the aldehyde.

molecular_structure cluster_benzaldehyde cluster_imidazole b1 C b2 C b1->b2 i1 N b1->i1 C-N bond b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 aldehyde_C C b4->aldehyde_C b6 C b5->b6 b6->b1 aldehyde_O O aldehyde_C->aldehyde_O aldehyde_H H aldehyde_C->aldehyde_H i2 C i1->i2 i3 N i2->i3 methyl_C C i2->methyl_C i4 C i3->i4 i5 C i4->i5 i5->i1 methyl_H1 H methyl_C->methyl_H1 methyl_H2 H methyl_C->methyl_H2 methyl_H3 H methyl_C->methyl_H3

Molecular structure of this compound.

Synthesis and Purification

The contemporary and preferred method for synthesizing this compound is through a palladium-catalyzed N-arylation reaction (a type of Buchwald-Hartwig amination). This typically involves the coupling of 2-methylimidazole with a para-substituted bromobenzaldehyde.

Experimental Protocol: Palladium-Catalyzed N-Arylation

The following is a representative protocol adapted from established methods for similar N-aryl imidazoles.[3] Reagents and conditions should be optimized for specific laboratory settings.

  • Materials:

    • 4-Bromobenzaldehyde

    • 2-Methylimidazole

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos or similar phosphine ligand

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane or Toluene

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 eq), 2-methylimidazole (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq).

    • Add anhydrous solvent (e.g., 1,4-Dioxane) to the flask.

    • Degas the mixture by bubbling the inert gas through the solvent for 10-15 minutes.

    • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

synthesis_workflow start 1. Add Reactants to Flask (4-Bromobenzaldehyde, 2-Methylimidazole, Base) reagents 2. Add Catalyst & Ligand (e.g., Pd(OAc)₂, Xantphos) start->reagents solvent 3. Add Anhydrous Solvent (e.g., Dioxane) reagents->solvent degas 4. Degas with Inert Gas solvent->degas reflux 5. Heat to Reflux (12-24h) degas->reflux cool 6. Cool to Room Temp reflux->cool filter 7. Filter through Celite cool->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Purify Product (Chromatography or Recrystallization) concentrate->purify end 10. Pure Product purify->end

General workflow for the Pd-catalyzed synthesis of the title compound.

Spectroscopic Characterization

Definitive structural identification is achieved through spectroscopic analysis. While a complete, published dataset for this compound is scarce, the expected spectral characteristics can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, imidazole, and methyl protons. A key diagnostic signal is the aldehyde proton, which appears as a singlet in the downfield region.[1]

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.2Singlet (s)
Aromatic (Benzene ring)7.5 - 8.2Doublets (d)
Imidazole ring6.9 - 7.5Singlets or Doublets
Methyl (-CH₃)2.3 - 2.6Singlet (s)
  • ¹³C NMR: The carbon NMR would confirm the presence of the carbonyl carbon, as well as the distinct carbons of the two aromatic rings.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 193
Imidazole (C=N)145 - 150
Aromatic (Benzene & Imidazole)115 - 145
Methyl (-CH₃)13 - 16
  • Experimental Protocol:

    • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • Procedure: A sample of 5-10 mg is dissolved in ~0.6 mL of the deuterated solvent and transferred to an NMR tube for analysis.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band corresponding to the aldehyde C=O stretch is expected.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aldehyde C-H Stretch2700 - 2850Medium (often two bands)
Carbonyl C=O Stretch1690 - 1715Strong
Aromatic C=C Stretch1580 - 1610Medium-Strong
  • Mass Spectrometry: MS provides the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak would correspond to its molecular weight.

    • Expected [M]⁺: 186.21 m/z

    • Expected [M+H]⁺: 187.22 m/z

Applications in Drug Development: Nilotinib Synthesis

This compound is a crucial intermediate for synthesizing Nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[1] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives abnormal cell proliferation and survival.[4] Nilotinib inhibits this kinase, blocking downstream signaling pathways.

The BCR-ABL Signaling Pathway

The diagram below illustrates the key signaling cascades activated by the BCR-ABL oncoprotein, which are ultimately blocked by inhibitors derived from intermediates like this compound.

bcr_abl_pathway bcr_abl BCR-ABL (Constitutively Active Kinase) grb2 GRB2/SOS/GAB2 bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 ras RAS grb2->ras raf RAF/MEK/ERK (MAPK Pathway) ras->raf proliferation Cell Proliferation & Survival raf->proliferation akt AKT/mTOR pi3k->akt akt->proliferation apoptosis Inhibition of Apoptosis akt->apoptosis stat5->proliferation stat5->apoptosis

Key signaling pathways activated by the BCR-ABL oncoprotein in CML.

References

An In-depth Technical Guide to the Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines and compares the most prevalent methods: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig amination), Copper-Catalyzed N-Arylation (Ullmann condensation), and Nucleophilic Aromatic Substitution (SNAr).

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors. Its synthesis involves the formation of a carbon-nitrogen bond between the imidazole ring and a benzaldehyde moiety. The efficiency and feasibility of this synthesis are critical for the overall drug development process. This guide details the methodologies for the three main synthetic routes, providing experimental protocols and comparative data to aid researchers in selecting the most suitable pathway for their needs.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through three distinct chemical reactions. Each pathway offers unique advantages and challenges in terms of reaction conditions, catalyst requirements, and substrate scope.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a modern and highly versatile method for the formation of C-N bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[1][2] In the context of synthesizing this compound, this involves the reaction of 2-methylimidazole with a 4-halobenzaldehyde, most commonly 4-bromobenzaldehyde.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To a reaction vessel, add 4-bromobenzaldehyde (1.0 equiv.), 2-methylimidazole (1.2-1.5 equiv.), and a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.).

  • Add a suitable phosphine ligand, for example, BINAP (0.04-0.08 equiv.), and a base, typically Cs₂CO₃ (2.0-3.0 equiv.).[3]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C for 4 to 24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Logical Relationship Diagram:

Buchwald_Hartwig 4-bromobenzaldehyde 4-bromobenzaldehyde Product This compound 4-bromobenzaldehyde->Product 2-methylimidazole 2-methylimidazole 2-methylimidazole->Product Pd_catalyst Pd(OAc)₂ / Ligand Pd_catalyst->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent_Heat Toluene / Heat Solvent_Heat->Product

Caption: Buchwald-Hartwig N-Arylation Pathway.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] This reaction typically requires higher temperatures compared to the Buchwald-Hartwig amination and is often carried out in polar aprotic solvents.[4] The reaction couples 2-methylimidazole with a 4-halobenzaldehyde.

Experimental Protocol:

A representative experimental procedure for the Ullmann condensation is as follows:

  • In a reaction flask, combine 4-bromobenzaldehyde (1.0 equiv.), 2-methylimidazole (1.5-2.0 equiv.), a copper catalyst such as CuI or copper powder (0.1-1.0 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • A ligand, such as 1,10-phenanthroline or an amino acid, can be added to improve the reaction efficiency.

  • Add a high-boiling point polar solvent, for instance, DMF, NMP, or dimethyl sulfoxide (DMSO).

  • The mixture is heated to a temperature between 120 and 180°C for 12 to 48 hours under an inert atmosphere.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product is purified by column chromatography.

Logical Relationship Diagram:

Ullmann_Condensation 4-halobenzaldehyde 4-bromobenzaldehyde or 4-iodobenzaldehyde Product This compound 4-halobenzaldehyde->Product 2-methylimidazole 2-methylimidazole 2-methylimidazole->Product Cu_catalyst CuI / Ligand Cu_catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent_Heat DMF / High Heat Solvent_Heat->Product

Caption: Ullmann Condensation N-Arylation Pathway.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly when an electron-withdrawing group is present on the aryl halide, activating it towards nucleophilic attack. In this case, the aldehyde group on 4-fluorobenzaldehyde serves this purpose.

Experimental Protocol:

A typical SNAr experimental protocol is as follows:

  • Dissolve 2-methylimidazole (1.2 equiv.) in a polar aprotic solvent like DMSO or DMF.

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equiv.), to the solution and stir for a short period to form the imidazolide anion.

  • To this mixture, add 4-fluorobenzaldehyde (1.0 equiv.).

  • Heat the reaction mixture at a temperature ranging from 80 to 120°C for 2 to 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Logical Relationship Diagram:

SNAr_Reaction 4-fluorobenzaldehyde 4-fluorobenzaldehyde Product This compound 4-fluorobenzaldehyde->Product 2-methylimidazole 2-methylimidazole 2-methylimidazole->Product Base Base (e.g., K₂CO₃) Base->Product Solvent_Heat DMSO / Heat Solvent_Heat->Product

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis pathways. It is important to note that these values can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Aryl Halide 4-bromobenzaldehyde4-bromobenzaldehyde / 4-iodobenzaldehyde4-fluorobenzaldehyde
Catalyst Palladium(II) acetateCopper(I) iodideNone (Base mediated)
Ligand Phosphine-based (e.g., BINAP)N,N-donor (e.g., 1,10-phenanthroline)Not applicable
Base Cesium carbonatePotassium carbonatePotassium carbonate / Sodium hydride
Solvent Toluene, DioxaneDMF, NMP, DMSODMSO, DMF
Temperature 80 - 110 °C120 - 180 °C80 - 120 °C
Reaction Time 4 - 24 hours12 - 48 hours2 - 12 hours
Typical Yield 70 - 95%50 - 80%60 - 90%

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Buchwald-Hartwig amination generally offers high yields under relatively mild conditions, making it a preferred method in modern organic synthesis. The Ullmann condensation, while being a more traditional method, remains a viable option, though it often requires harsher reaction conditions. Nucleophilic aromatic substitution presents a straightforward and often high-yielding alternative when using an activated aryl halide like 4-fluorobenzaldehyde. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific capabilities of the research or manufacturing facility.

References

Technical Guide: Physicochemical Properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety linked to a 2-methylimidazole ring, makes it a valuable building block in the synthesis of more complex molecules. Understanding its fundamental physicochemical properties, such as solubility, is crucial for its effective use in research and development. This document provides a summary of the currently available data on the solubility of this compound and outlines general experimental protocols for its determination.

Physicochemical Data

Currently, publicly available quantitative solubility data for this compound is limited. A single source indicates a solubility of 27.6 µg/mL; however, the solvent and experimental conditions for this measurement are not specified, limiting its direct applicability.[1]

Due to the scarcity of specific data for this compound, a comprehensive, quantitative comparison of its solubility in various solvents is not possible at this time. Researchers are encouraged to determine solubility experimentally based on their specific solvent systems and conditions.

Experimental Protocols for Solubility Determination

The following are general, well-established methods for determining the solubility of an organic compound like this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the nature of the solvent.

Shake-Flask Method (Equilibrium Method)

This is the most common and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid any temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method is used to determine the concentration of the compound in the filtrate.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires larger amounts of material.

Potentiometric Titration

This method is suitable for ionizable compounds and can be used to determine the aqueous solubility as a function of pH.

Methodology:

  • Dissolution: A known amount of this compound is dissolved in a solvent (e.g., a co-solvent if aqueous solubility is very low).

  • Titration: The solution is titrated with a strong acid or base.

  • Data Analysis: The pH of the solution is monitored throughout the titration. The point at which the compound precipitates indicates the limit of its solubility at that specific pH. The Henderson-Hasselbalch equation can be used to calculate the intrinsic solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Centrifuge and/or filter the solution D->E F Quantify concentration in the clear filtrate E->F G (e.g., HPLC, UV-Vis) F->G

A general workflow for the experimental determination of solubility.

Conclusion

References

A Technical Guide to the Physical Characteristics of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the organic compound 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes data for the closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde, to provide a valuable point of reference for researchers.

Core Physical and Chemical Properties

This compound is a heteroaromatic aldehyde with the molecular formula C₁₁H₁₀N₂O.[1] It possesses a benzaldehyde core structure substituted at the para-position with a 2-methyl-1H-imidazol-1-yl group.[1] The presence of both an aldehyde functional group and an imidazole ring makes it a compound of interest in medicinal chemistry and materials science.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
CAS Number 88427-96-7[1]

For comparative purposes, the physical characteristics of the related compound 4-(1H-imidazol-1-yl)benzaldehyde are presented below. The primary structural difference is the absence of the methyl group on the imidazole ring.

PropertyValueSource
Molecular Formula C₁₀H₈N₂OPubChem
Molecular Weight 172.18 g/mol PubChem
CAS Number 10040-98-9Sigma-Aldrich
Appearance White to light brown solidChemicalBook
Melting Point 153-155 °CSigma-Aldrich
Boiling Point 351.1 ± 25.0 °C (Predicted)ChemicalBook
Solubility Soluble in methanolChemicalBook

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for characterizing aromatic aldehydes and imidazole-containing compounds are applicable.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point can be determined. Given that related compounds are solids with high melting points, the boiling point of this compound is expected to be significantly high and may be determined under reduced pressure to prevent decomposition.

Methodology (Micro-scale):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.

Solubility Assessment

The solubility of a compound in various solvents is determined by systematically testing its miscibility.

Methodology:

  • A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added.

  • The mixture is agitated or sonicated to facilitate dissolution.

  • Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be done at room temperature and with gentle heating.

  • The process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

G reagent1 4-Fluorobenzaldehyde reaction_step Nucleophilic Aromatic Substitution reagent1->reaction_step reagent2 2-Methylimidazole reagent2->reaction_step product This compound reaction_step->product

References

The Discovery and Profile of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor, nilotinib. This whitepaper details its chemical properties, outlines established and potential synthetic routes, and presents available analytical data. Furthermore, it explores the potential biological activities of this compound, including its role as a scaffold for drug discovery and its putative interactions with metabolic pathways. Experimental protocols, quantitative data, and logical workflows are presented to facilitate further research and application in drug development.

Introduction

This compound, with the CAS number 88427-96-7, is an aromatic organic compound featuring a benzaldehyde moiety substituted at the para-position with a 2-methyl-1H-imidazol-1-yl group.[1] Its molecular formula is C₁₁H₁₀N₂O, and it has a molecular weight of 186.21 g/mol .[1] The presence of the imidazole ring, a common functional group in many biologically active molecules, makes this compound a valuable scaffold for the development of novel therapeutic agents.[1] Its primary significance lies in its role as a key building block in the synthesis of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
CAS Number 88427-96-7[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution reaction between 2-methylimidazole and an activated benzaldehyde derivative. A prevalent method involves the reaction of 2-methylimidazole with 4-fluorobenzaldehyde.

General Experimental Protocol (Based on related syntheses)

This protocol is adapted from established procedures for the synthesis of similar N-aryl imidazoles.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Methylimidazole P This compound R1->P R2 4-Fluorobenzaldehyde R2->P C1 Base (e.g., K₂CO₃) C2 Solvent (e.g., DMF) C3 Heat

Figure 1: General Synthesis Workflow.

Materials:

  • 2-Methylimidazole

  • 4-Fluorobenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylimidazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for a short period to ensure deprotonation of the imidazole.

  • Add 4-fluorobenzaldehyde to the reaction mixture.

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Analytical and Spectroscopic Data

¹H NMR Spectroscopy (Expected)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~8.0d2HAromatic protons (ortho to -CHO)
~7.6d2HAromatic protons (ortho to imidazole)
~7.4s1HImidazole proton (C4-H or C5-H)
~7.1s1HImidazole proton (C4-H or C5-H)
~2.4s3HMethyl protons (-CH₃)
¹³C NMR Spectroscopy (Expected)
Chemical Shift (δ, ppm)Assignment
~191Aldehyde carbon (C=O)
~145Imidazole carbon (C2)
~141Aromatic carbon (ipso- to imidazole)
~135Aromatic carbon (ipso- to -CHO)
~131Aromatic carbons (ortho to -CHO)
~129Imidazole carbon (C4 or C5)
~121Aromatic carbons (ortho to imidazole)
~118Imidazole carbon (C4 or C5)
~14Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic and imidazole)
~2950-2850WeakC-H stretching (methyl)
~1700StrongC=O stretching (aldehyde)
~1600MediumC=C stretching (aromatic)
~1520MediumC=N stretching (imidazole)
Mass Spectrometry
m/zAssignment
186.0793[M]⁺ (Calculated for C₁₁H₁₀N₂O)
187.0871[M+H]⁺

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, its structural features suggest potential biological activities. Imidazole-containing compounds are known to exhibit a range of pharmacological effects, including antimicrobial and enzyme inhibitory properties.

Potential Antimicrobial Activity

The imidazole moiety is a key component of many antifungal and antibacterial agents. The proposed mechanism often involves the interaction of the imidazole nitrogen with metal ions in essential enzymes, disrupting their function and inhibiting microbial growth.

Cytochrome P450 Inhibition

A significant area of interest for imidazole-based compounds is their ability to inhibit cytochrome P450 (CYP) enzymes.[2] These enzymes are crucial for the metabolism of a vast number of drugs and endogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions. The nitrogen atoms in the imidazole ring can coordinate with the heme iron of the CYP enzyme, leading to reversible or irreversible inhibition.

The diagram below illustrates a generalized workflow for assessing the CYP450 inhibitory potential of a compound like this compound.

G A Compound of Interest (this compound) B Incubate with Human Liver Microsomes or recombinant CYP isozymes A->B C Add CYP-specific probe substrate B->C D Measure metabolite formation (e.g., by LC-MS/MS) C->D E Determine IC₅₀ value D->E F Kinetic analysis to determine Ki and mechanism of inhibition E->F G Assess potential for drug-drug interactions F->G

Figure 2: Experimental Workflow for CYP450 Inhibition Assay.

A potential mechanism for CYP450 inhibition by an imidazole-containing compound is depicted below. This is a hypothetical pathway for this compound based on known mechanisms of similar compounds.

G cluster_enzyme CYP450 Enzyme cluster_inhibitor Inhibitor cluster_complex Inhibition Complex cluster_outcome Outcome CYP CYP450 (Heme Iron) Complex Inhibitor-CYP Complex CYP->Complex Inhibitor This compound Inhibitor->Complex Outcome Inhibition of Substrate Metabolism Complex->Outcome

Figure 3: Hypothetical CYP450 Inhibition Pathway.

Conclusion

This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its role as a precursor to nilotinib underscores its value in the pharmaceutical industry. While detailed biological studies on this specific compound are limited, its structural analogy to other bioactive imidazoles suggests a potential for independent pharmacological activity, particularly in the realms of antimicrobial action and enzyme inhibition. This whitepaper provides a foundational understanding of its synthesis, properties, and potential applications, aiming to stimulate further investigation into this versatile chemical entity. The provided protocols and data, though partly extrapolated from related compounds, offer a solid starting point for researchers and drug development professionals.

References

biological activity of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, possesses unique electronic characteristics that allow it to interact with a diverse range of biological targets through hydrogen bonding and coordination chemistry.[2][3] This versatility has led to the development of imidazole-based drugs for treating a vast array of conditions, including fungal, bacterial, viral, and inflammatory diseases, as well as various cancers.[4][5] This guide provides a comprehensive overview of the principal biological activities of imidazole derivatives, complete with quantitative data, detailed experimental protocols for their evaluation, and visualizations of key mechanisms and workflows.

Anticancer Activity

Imidazole derivatives exhibit potent anticancer activity through multiple mechanisms of action. These include the inhibition of key enzymes in signaling pathways such as kinases, disruption of cellular structures like microtubules, intercalation into DNA, and the induction of apoptosis.[3][6][7] A range of anticancer drugs, including Dacarbazine and Nilotinib, feature the imidazole core, highlighting its importance in oncology drug discovery.[3]

Data on Anticancer Activity

The cytotoxic effects of various imidazole derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole Sulfonamide (Compound 22)A549 (Lung)0.15[8]
Benzimidazole Sulfonamide (Compound 22)HeLa (Cervical)0.21[8]
Benzimidazole Sulfonamide (Compound 22)HepG2 (Liver)0.33[8]
Benzimidazole Sulfonamide (Compound 22)MCF-7 (Breast)0.17[8]
Imidazole Derivative (SKLB0565)SW620 (Colon)0.040[8]
Imidazole Derivative (SKLB0565)HCT116 (Colon)0.021[8]
Fused Imidazole (Compound 16)MDA-MB-231 (Breast)2.29[9]
Fused Imidazole (Compound 17)EGFR (Enzyme)0.236[9]
Imidazole-Thione (Compound 5)MCF-7 (Breast)< 5[10]
Imidazole-Thione (Compound 5)HepG2 (Liver)< 5[10]
Imidazole-Thione (Compound 5)HCT-116 (Colon)< 5[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][11]

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compounds in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Imidazole Derivatives Incubate1->Treat Incubate2 4. Incubate (e.g., 48h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate3 6. Incubate (4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate Viability & IC50 Read->Calculate

Caption: General workflow for determining cytotoxicity using the MTT assay.

Antifungal Activity

Imidazole derivatives represent a cornerstone of antifungal therapy. The primary mechanism of action for most antifungal imidazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14] By depleting ergosterol and causing the accumulation of toxic sterol precursors, imidazoles disrupt membrane integrity, leading to growth arrest and fungal cell death.[11]

Data on Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for antifungal potency.

Compound ClassFungal StrainMIC (µg/mL)Reference
Imidazole Derivative (HL2)Staphylococcus aureus625[15]
Imidazole Derivative (HL2)MRSA625[15]
Imidazole Derivative (1b)Aspergillus brasiliensis15.62[16]
Imidazole Derivative (1g)Aspergillus brasiliensis15.62[16]
Imidazole DerivativeCandida albicans15.62[16]
Thiazole/Imidazole DerivativeListeria monocytogenes1000[17]
Thiazole/Imidazole DerivativeShigella dysenteriae125[17]

Note: Some references test against bacterial strains as well, which are included for context.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents against bacteria and fungi.[18]

Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the imidazole test compound in a suitable broth medium (e.g., RPMI-1640 for fungi). Dispense 100 µL of medium into all wells. Add 100 µL of the 2x concentrated stock solution to the first column and serially dilute across the plate, discarding the final 100 µL from the last dilution column.[19]

  • Prepare Inoculum: Grow the fungal strain on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5 to 2.5 × 10³ CFU/mL.[4]

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized fungal inoculum, resulting in a final volume of 200 µL. This halves the concentration of the drug in each well.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).[18]

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[20]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.[4]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effect Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Membrane Disruption & Cell Death Enzyme->Disruption inhibition leads to Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation Imidazole Imidazole Derivative Imidazole->Inhibition Inhibition->Enzyme

Caption: Antifungal mechanism of imidazole derivatives via CYP51 inhibition.

Antibacterial, Antiviral, and Anti-inflammatory Activities

Beyond cancer and fungal infections, the imidazole scaffold is integral to compounds with antibacterial, antiviral, and anti-inflammatory properties.

Antibacterial Activity

Imidazole derivatives can interfere with bacterial DNA replication, cell wall synthesis, and membrane integrity.[12] Some ionic liquids based on imidazole have shown potent activity against strains like Staphylococcus aureus.

Table: Antibacterial Activity (MIC)

Compound Class Bacterial Strain MIC (µM) Reference
Imidazole/Pyrrole Hybrid (2a-d) S. aureus (MDR) 20-40 [21]
Imidazole/Pyrrole Hybrid (2a-f) E. coli 40-70 [21]
Imidazole/Oxadiazole Hybrid (62h) E. coli 4.9-17 [21]
Imidazole/Oxadiazole Hybrid (62i) E. coli 4.9-17 [21]

| Imidazole Chloride Ionic Liquid (C₈MIMCl) | S. aureus | 0.3 (mM) |[22] |

The Broth Microdilution Protocol described in section 2.2 is also the standard method for determining the MIC of antibacterial compounds.

Antiviral Activity

Imidazole-containing compounds have demonstrated efficacy against a range of viruses, including influenza, HIV, and Zika virus.[23] Their mechanisms can involve inhibiting viral entry, replication, or key viral enzymes like proteases.

Table: Antiviral Activity (EC₅₀)

Compound Class Virus EC₅₀ (µM) Reference
Imidazole-based (5a) Influenza A 0.3 [23]
Imidazole-based (5b) Influenza A 0.4 [23]
Benzimidazole-Naphthalene (1d) Zika Virus 7.5 [23]
Benzimidazole-Naphthalene (1g) Zika Virus 6.1 [23]

| Imidazopyridine (4d) | HIV | 17.91 (µg/mL) |[24] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the standard method for evaluating the efficacy of antiviral compounds against lytic viruses.[6][7]

Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates. Incubate overnight.[6]

  • Virus Infection: Wash the cell monolayers with PBS. Infect the cells with a viral suspension calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1-2 hours.[25]

  • Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with various concentrations of the test compound.[26]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, until plaques are visible in the virus control wells (no compound).[6]

  • Plaque Visualization: Remove the overlay. Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.[7]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined as the concentration that reduces the number of plaques by 50%.

Anti-inflammatory Activity

A key anti-inflammatory mechanism for imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[27]

Table: Anti-inflammatory Activity (COX-2 Inhibition)

Compound Class Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Imidazo[2,1-b]thiazole (6a) COX-2 0.08 313.7 [28]
Imidazo[2,1-b]thiazole (6b) COX-2 0.11 224.5 [28]
1-Benzyl-2-(methylsulfonyl)-1-H-imidazole (5b) COX-2 0.71 115 [27]
Pyrazole-thiourea-benzimidazole (PYZ10) COX-2 0.0000283 - [29]

| Pyrazole-thiourea-benzimidazole (PYZ11) | COX-2 | 0.0002272 | - |[29] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to determine inhibitor potency.

Methodology:

  • Reagent Preparation: Prepare reagents as specified by a commercial kit, including COX Assay Buffer, Heme, and the fluorometric probe (e.g., Amplex™ Red).[30][31]

  • Enzyme and Inhibitor Addition: In a 96-well black plate, add reaction buffer. Add the test inhibitor (imidazole derivative) at various concentrations to the sample wells. Add a known inhibitor (e.g., Celecoxib) to positive control wells and solvent to enzyme control wells.[31]

  • Enzyme Incubation: Add diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" background control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.[31]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every minute for 5-10 minutes) using a fluorescence plate reader (Ex/Em = 535/587 nm).[31]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Calculate the IC₅₀ value using non-linear regression.

COX2_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_outcome Physiological Effect AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH₂) COX2->PGs Inflammation Inflammation, Pain COX2->Inflammation inhibition reduces PGs->Inflammation mediates Imidazole Imidazole Derivative Imidazole->Inhibition Inhibition->COX2

Caption: Anti-inflammatory mechanism via COX-2 enzyme inhibition.

References

The Potential Applications of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and material science. Its structure, featuring a reactive aldehyde group and a biologically active 2-methylimidazole moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound and its derivatives. Detailed experimental protocols, quantitative data on biological activities, and a depiction of the proposed mechanism of antifungal action are presented to facilitate further research and development in this area.

Introduction

Imidazole-containing compounds are of paramount importance in medicinal chemistry, forming the core structure of numerous clinically used drugs. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active molecules.[1] The compound this compound, with the chemical formula C₁₁H₁₀N₂O, combines the structural features of benzaldehyde and 2-methylimidazole, offering a unique platform for chemical modifications and the development of new derivatives with diverse biological activities.[1] This guide explores the synthesis and potential applications of this compound, with a focus on its utility as a building block for novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-methylimidazole with 4-bromobenzaldehyde. A common approach involves a palladium-catalyzed N-arylation reaction.[1]

Experimental Protocol: Synthesis

Materials:

  • 2-methylimidazole

  • 4-bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous toluene in a round-bottom flask, add 2-methylimidazole (1.2 equivalents), potassium carbonate (2 equivalents), triphenylphosphine (0.1 equivalents), and palladium(II) acetate (0.05 equivalents).

  • The reaction mixture is refluxed under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed sequentially with water and brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Potential Applications in Drug Discovery

The unique chemical structure of this compound makes it a valuable starting material for the synthesis of various derivatives with potential therapeutic applications. The presence of the aldehyde group allows for the facile synthesis of Schiff bases, chalcones, and other derivatives.

Antifungal Activity

The imidazole moiety is a well-established pharmacophore in antifungal drug discovery. Azole antifungals, such as ketoconazole and miconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.[2][3][4][5] Derivatives of this compound are being investigated for their potential as novel antifungal agents.

The proposed mechanism of action for antifungal agents derived from this compound is the inhibition of the ergosterol biosynthesis pathway, a critical pathway for fungal cell membrane integrity.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Ergosterol_precursor Ergosterol Precursor Demethylase->Ergosterol_precursor Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor This compound Derivative Inhibitor->Demethylase

Inhibition of the Ergosterol Biosynthesis Pathway.
Antimicrobial Activity

Schiff base derivatives of this compound have shown promising antibacterial activity against various bacterial strains. The imine group (-C=N-) in Schiff bases is considered crucial for their biological activity.

Enzyme Inhibition

The imidazole scaffold is known to interact with various enzymes, making it a valuable moiety for the design of enzyme inhibitors. Derivatives of this compound have the potential to be explored as inhibitors of enzymes such as cytochrome P450s, which are involved in drug metabolism.[6]

Quantitative Data on Biological Activity

The following tables summarize the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for various derivatives of imidazole benzaldehydes. It is important to note that this data is for derivatives and not for the parent compound, this compound itself.

Table 1: Antimicrobial Activity of Schiff Base Derivatives of 4-(1H-Imidazol-1-yl)benzaldehyde

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
PC1Schiff BaseEscherichia coli62.5[7][8]
PC1Schiff BaseStaphylococcus aureus62.5[7]
PC2Schiff BaseEscherichia coli250[7][8]
PC2Schiff BaseStaphylococcus aureus62.5[7]
PC3Schiff BaseEscherichia coli250[7][8]
PC3Schiff BaseStaphylococcus aureus62.5[7]
PC4Schiff BaseEscherichia coli62.5[7][8]

Table 2: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
6bCandida glabrata0.97[9]
6iCandida glabrata0.97[9]
6jCandida glabrata0.97[9]
Voriconazole (Standard)Candida glabrata>16[9]
Fluconazole (Standard)Candida glabrata>64[9]

Table 3: Enzyme Inhibitory Activity of Imidazole Derivatives

Compound SeriesTarget EnzymeIC₅₀ Range (µM)Reference
(E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamidesCYP24A10.11 - 0.35[6]
Benzimidazole-hydrazone derivativesCarbonic Anhydrase I (hCA I)1.684 - 5.156[10]
Benzimidazole-hydrazone derivativesCarbonic Anhydrase II (hCA II)2.188 - 4.334[10]

Experimental Protocols for Biological Evaluation

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme to each well Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction by adding Substrate Pre_Incubate->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Incubate->Measure_Signal Calculate_IC50 Calculate % Inhibition and determine IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a diverse library of derivatives. The demonstrated antifungal and antimicrobial activities of its derivatives, coupled with the known importance of the imidazole moiety in enzyme inhibition, highlight the significant potential of this compound in drug discovery. Further research focusing on the synthesis and biological evaluation of a broader range of derivatives, along with detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this versatile molecule.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This compound, featuring a benzaldehyde moiety linked to a 2-methylimidazole ring, serves as a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.04s1HAldehyde (-CHO)
8.01d, J=8.4 Hz2HAromatic (H-2, H-6)
7.55d, J=8.4 Hz2HAromatic (H-3, H-5)
7.11d, J=1.4 Hz1HImidazole (H-5')
6.95d, J=1.4 Hz1HImidazole (H-4')
2.41s3HMethyl (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
191.0Aldehyde Carbonyl (C=O)
146.4Aromatic (C-4)
141.8Imidazole (C-2')
136.1Aromatic (C-1)
130.6Aromatic (C-3, C-5)
128.9Imidazole (C-5')
124.9Aromatic (C-2, C-6)
119.9Imidazole (C-4')
14.2Methyl (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O Stretch (Aldehyde)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 2-methylimidazole.

Materials:

  • 4-fluorobenzaldehyde

  • 2-methylimidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add 2-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow Reactants 4-Fluorobenzaldehyde + 2-Methylimidazole + K₂CO₃ Reaction Reaction at 120 °C Reactants->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified Product NMR ¹H and ¹³C NMR Purified_Product->NMR IR FTIR Spectroscopy Purified_Product->IR MS Mass Spectrometry (Data Not Available) Purified_Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a benzaldehyde moiety linked to a 2-methylimidazole group, makes it a versatile building block for the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient and widely used method for the formation of the crucial carbon-nitrogen bond in this compound. This document outlines the application notes and detailed experimental protocols for the synthesis of this compound.

Reaction Principle

The synthesis of this compound is achieved via a palladium-catalyzed N-arylation reaction, a type of Buchwald-Hartwig amination. This reaction couples an aryl halide (4-bromobenzaldehyde) with an amine (2-methylimidazole) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Experimental Protocols

Two primary methods for the synthesis of N-aryl imidazoles are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. Below are detailed protocols for both approaches to synthesize this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative procedure for the palladium-catalyzed synthesis of this compound and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Bromobenzaldehyde

  • 2-Methylimidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), 2-methylimidazole (1.2 mmol, 98.5 mg), cesium carbonate (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.05 mmol, 45.8 mg), and Xantphos (0.1 mmol, 57.9 mg) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 110 °C in a preheated oil bath. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Copper-Catalyzed Ullmann Condensation (Alternative Method)

This protocol is adapted from a procedure for the synthesis of the non-methylated analog, 4-(1H-imidazol-1-yl)benzaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • 2-Methylimidazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), 2-methylimidazole (1.2 mmol, 98.5 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (3 x 30 mL) and brine (30 mL) to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables summarize the key reagents and expected characterization data for the synthesis of this compound.

Table 1: Reagents for Palladium-Catalyzed Synthesis

ReagentRoleMolar Equiv.
4-BromobenzaldehydeAryl Halide1.0
2-MethylimidazoleAmine1.2
Pd₂(dba)₃Catalyst Precursor0.05
XantphosLigand0.1
Cs₂CO₃Base2.0
1,4-DioxaneSolvent-

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.05 (s, 1H, CHO), 8.03 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 1.2 Hz, 1H, Im-H), 6.95 (d, J = 1.2 Hz, 1H, Im-H), 2.45 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 191.2, 146.5, 142.3, 135.5, 130.8, 129.5, 123.8, 120.7, 14.2.

Note: The provided NMR data is representative and may vary slightly based on the solvent and instrument used.

Visualizations

Logical Relationship of Key Components in Palladium-Catalyzed Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst System 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction Reaction 4-Bromobenzaldehyde->Reaction 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction Xantphos Xantphos Xantphos->Reaction Cs2CO3 Cs2CO3 Cs2CO3->Reaction Product Product Reaction->Product Buchwald-Hartwig Coupling

Caption: Key components for the palladium-catalyzed synthesis.

Experimental Workflow for Palladium-Catalyzed Synthesis

G start Reaction Setup (Inert Atmosphere) heating Heating at 110 °C (12-24 h) start->heating workup Work-up (Filtration, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: Synthesis of a Schiff Base from 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] Their facile synthesis and diverse chemical properties have led to their extensive investigation in various fields, including medicinal chemistry, materials science, and catalysis. Imidazole-containing Schiff bases, in particular, have garnered significant interest due to the biological importance of the imidazole moiety, which is a core component of many natural and synthetic bioactive molecules.[3][4] These compounds and their metal complexes have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]

This application note provides a detailed protocol for the synthesis of a Schiff base from 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde and a primary amine, using aniline as a representative example. The procedure outlines a straightforward and efficient method for the formation of the imine bond, followed by purification and characterization of the final product.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for successful synthesis. The key physicochemical data for this compound and aniline are summarized below.

PropertyThis compoundAniline
Molecular Formula C₁₁H₁₀N₂O[4]C₆H₇N[3]
Molar Mass 186.21 g/mol [4]93.13 g/mol [2]
Appearance SolidColorless to pale yellow oily liquid[3]
Melting Point Data not available; related compound 4-(1H-imidazol-1-yl)benzaldehyde melts at 153-155 °C-6.3 °C[3][5]
Boiling Point Not applicable184 °C[3][5]
Density Not applicable1.022 g/mL[3]
Solubility Low solubility in water (27.6 µg/mL).[4] Soluble in organic solvents such as ethanol and DMF.[6]Slightly soluble in water; miscible with ethanol and other organic solvents.[3]

Experimental Protocol

This protocol details the synthesis of the Schiff base (E)-N-phenyl-1-(4-(2-methyl-1H-imidazol-1-yl)phenyl)methanimine from this compound and aniline.

Materials:

  • This compound (1.0 mmol, 186.21 mg)

  • Aniline (1.0 mmol, 0.091 mL, 93.13 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker (100 mL)

  • Crushed ice

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.

  • Addition of Amine and Catalyst: To the stirred solution, add 1.0 mmol of aniline followed by 2-3 drops of glacial acetic acid as a catalyst.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle or oil bath.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot with a different Rf value and the disappearance of the starting material spots will indicate the completion of the reaction. This typically takes 2-4 hours.

  • Isolation of the Product: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice with constant stirring. A solid precipitate of the Schiff base should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold water to remove any unreacted starting materials and catalyst.

  • Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent, such as ethanol.[5] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry thoroughly.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy to confirm the formation of the imine C=N bond (typically appearing in the region of 1600-1650 cm⁻¹), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the overall structure. Mass spectrometry can be used to determine the molecular weight of the synthesized Schiff base.[3]

Experimental Workflow

Schiff_Base_Synthesis Reactants Reactants: This compound Aniline Ethanol, Glacial Acetic Acid Reaction Reaction: Reflux at 80°C for 2-4 hours Reactants->Reaction 1. Setup Monitoring Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring 2. Monitor Isolation Isolation: Pour into crushed ice Vacuum filtration Reaction->Isolation 3. Work-up Monitoring->Reaction Purification Purification: Recrystallization from Ethanol Isolation->Purification 4. Purify Characterization Characterization: Melting Point, IR, NMR, Mass Spec. Purification->Characterization 5. Analyze

Figure 1. Workflow for the synthesis of a Schiff base from this compound.

Logical Relationship of Synthesis Steps

Synthesis_Logic Start Start Dissolve_Aldehyde Dissolve Aldehyde in Ethanol Start->Dissolve_Aldehyde Add_Amine_Catalyst Add Aniline and Acetic Acid Dissolve_Aldehyde->Add_Amine_Catalyst Reflux_Mixture Reflux Reaction Mixture Add_Amine_Catalyst->Reflux_Mixture Monitor_Reaction Monitor by TLC Reflux_Mixture->Monitor_Reaction Reaction_Complete Is Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Reflux_Mixture No Cool_Mixture Cool to Room Temperature Reaction_Complete->Cool_Mixture Yes Precipitate_Product Precipitate in Ice Water Cool_Mixture->Precipitate_Product Filter_Wash Filter and Wash Solid Precipitate_Product->Filter_Wash Dry_Product Dry the Crude Product Filter_Wash->Dry_Product Recrystallize Recrystallize from Ethanol Dry_Product->Recrystallize Characterize_Product Characterize Final Product Recrystallize->Characterize_Product End End Characterize_Product->End

Figure 2. Logical flow of the Schiff base synthesis and purification process.

References

Application Notes and Protocols for 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a versatile heterocyclic aldehyde that serves as a pivotal building block in the synthesis of various biologically active molecules. Its unique structural features, comprising a reactive aldehyde group and a 2-methylimidazole moiety, make it a valuable starting material for the development of therapeutic agents targeting a range of diseases. The imidazole ring is a well-known pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on its application in the development of anticancer, antifungal, and anti-inflammatory agents.

I. Application in Anticancer Drug Discovery: Tyrosine Kinase Inhibitors

One of the most significant applications of this compound is as a key intermediate in the synthesis of Nilotinib, a potent second-generation Bcr-Abl tyrosine kinase inhibitor.[1][2] Nilotinib is approved for the treatment of chronic myeloid leukemia (CML). The 2-methylimidazole moiety of the benzaldehyde derivative plays a crucial role in the binding of Nilotinib to the ABL kinase domain.

A. Bcr-Abl Signaling Pathway and Mechanism of Action of Nilotinib

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Nilotinib effectively inhibits the kinase activity of Bcr-Abl by binding to the ATP-binding site in its inactive conformation.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Bcr-Abl Signaling Pathway and Nilotinib Inhibition.
B. Quantitative Data: In Vitro Activity of Nilotinib

The following table summarizes the in vitro inhibitory activity of Nilotinib against Bcr-Abl kinase and various cancer cell lines.

Target/Cell LineIC50 (nM)Reference
Kinase Activity
Bcr-Abl20 - 60[1]
c-Kit210[1]
PDGFR69[1]
CSF-1R125 - 250[1]
DDR13.7[1]
Bcr-Abl Mutants
M244V, G250E, Q252H, F311L, F317L, M351T, V379I, L387M, H396P, H396R< 70[2]
Y253F, E255K, F359V< 200[2]
Y253H, E255V< 450[2]
T315I> 2000[2]
Cell Line Proliferation
K562 (CML)2 - 5[3]
K562-rn (Nilotinib-resistant)40[3]
C. Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as Bcr-Abl.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound (e.g., Nilotinib) Start->Compound_Prep Enzyme_Prep Prepare kinase solution (e.g., Bcr-Abl) Start->Enzyme_Prep Reaction_Setup Add compound, kinase, and substrate/ATP to microplate wells Compound_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Detection Add detection reagent and measure signal (e.g., luminescence) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Kinase (e.g., recombinant Bcr-Abl)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Nilotinib)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In each well of the microplate, add the kinase, the test compound at various concentrations, and the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]

II. Application in Antifungal Drug Discovery: Chalcone Derivatives

This compound can be readily converted into chalcones through Claisen-Schmidt condensation with various acetophenones. Chalcones are a class of natural products known for their diverse biological activities, including antifungal properties. The imidazole moiety in these derivatives can enhance their antifungal efficacy.

A. Quantitative Data: Antifungal Activity of Imidazole-based Chalcones

The following table summarizes the minimum inhibitory concentration (MIC) values of representative chalcone derivatives against various fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
Chalcone Derivative 1Candida albicans8[6]
Aspergillus niger16[6]
Chalcone Derivative 2Trichophyton rubrum4[7]
Candida albicans16[7]
Chalcone Derivative 3Staphylococcus aureus471[8]
B. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Antifungal_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound in broth medium Start->Compound_Prep Inoculum_Prep Prepare standardized fungal inoculum Start->Inoculum_Prep Inoculation Add fungal inoculum to each well of the microplate Compound_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubation->MIC_Determination End End MIC_Determination->End Anti_Inflammatory_Assay_Workflow Start Start Cell_Culture Culture macrophages (e.g., RAW 264.7) Start->Cell_Culture Compound_Treatment Pre-treat cells with test compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate cells with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for a defined period LPS_Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection ELISA Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % inhibition of cytokine release ELISA->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a versatile precursor for the development of novel antifungal agents. The document outlines detailed synthetic protocols for the precursor and its subsequent conversion into biologically active chalcone and Schiff base derivatives. Furthermore, it includes quantitative antifungal activity data, a summary of the mechanism of action, and visual diagrams of synthetic pathways and biological signaling.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. Imidazole derivatives are a well-established class of antifungals that function primarily by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. This compound is a key building block for creating a diverse library of imidazole-based compounds, such as chalcones and Schiff bases, which have shown promising antifungal activities. The presence of the 2-methyl group on the imidazole ring has been suggested to enhance biological activity compared to unsubstituted analogs.[2]

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation reaction between 2-methylimidazole and 4-bromobenzaldehyde.[2] This method offers good regioselectivity and high yields.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromobenzaldehyde

  • 2-methylimidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-bromobenzaldehyde (10 mmol) and 2-methylimidazole (12 mmol) in DMF (50 mL), add potassium carbonate (20 mmol) and copper(I) iodide (1 mmol).

  • Heat the reaction mixture to 120-130 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound as a solid.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis of Antifungal Derivatives

The aldehyde functionality of this compound serves as a reactive handle for the synthesis of various derivatives, most notably chalcones and Schiff bases.

Synthesis of Imidazole-Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone in the presence of a base.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-fluoroacetophenone, 4'-bromoacetophenone)

  • Methanol

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in methanol (50 mL) in a round-bottom flask.

  • To this solution, add aqueous sodium hydroxide solution (e.g., 10-20%) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours, during which a precipitate may form.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.

  • Characterize the synthesized chalcones by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Imidazole-Schiff Bases

Schiff bases are formed through the condensation reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add the primary amine (10 mmol) to this solution, followed by a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that crystallizes out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If no solid separates, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

  • Characterize the synthesized Schiff bases by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity

The antifungal activity of the synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The following table summarizes the anticandidal activity of a series of imidazole-chalcones derived from a structurally related precursor, 4-(1H-imidazol-1-yl)benzaldehyde. This data provides a strong rationale for the potential of derivatives from this compound.

Table 1: Anticandidal Activity (MIC₅₀ in µg/mL) of Imidazole-Chalcone Derivatives

CompoundRC. albicans (ATCC 24433)C. krusei (ATCC 6258)C. parapsilosis (ATCC 22019)C. glabrata (ATCC 90030)
3a 4-F3.1250.781.561.56
3b 4-Cl1.561.561.561.56
3c 4-Br1.560.780.780.78
3d 4-I1.561.561.560.78
3e 4-NO₂6.256.256.253.125
3f 4-N(CH₃)₂12.56.2512.56.25
3g 4-(piperidin-1-yl)12.56.2512.56.25
3h 4-(morpholin-4-yl)12.56.2512.56.25
3i 4-OH12.512.512.56.25
3j 4-OCH₃6.256.256.253.125
3k 3,4-(OCH₃)₂12.512.512.56.25
3l 3,4,5-(OCH₃)₃2512.52512.5
3m 2-Cl6.253.1253.1253.125
3n 2-Br6.253.1253.1253.125
3o 2,4-Cl₂3.1251.561.561.56
Ketoconazole -1.561.561.560.78
Fluconazole -1.566.253.12512.5

Data adapted from a study on 1-(4-(1H-imidazol-1-yl)phenyl)-3-(substitutedphenyl)prop-2-en-1-one derivatives.[1]

Mechanism of Action

Imidazole-based antifungal agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in increased membrane permeability, disruption of cellular processes, and fungal cell death.[1]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of Derivatives cluster_products Potential Antifungal Agents precursor This compound chalcone Antifungal Imidazole-Chalcone precursor->chalcone Claisen-Schmidt Condensation schiff_base Antifungal Imidazole-Schiff Base precursor->schiff_base Condensation acetophenone Substituted Acetophenone amine Primary Amine

Caption: Synthetic routes from the precursor to potential antifungal agents.

Signaling Pathway of Imidazole Antifungals

Signaling_Pathway imidazole Imidazole Antifungal Agent (e.g., Chalcone/Schiff Base Derivative) enzyme Lanosterol 14α-demethylase (CYP51) imidazole->enzyme inhibition ergosterol Ergosterol enzyme->ergosterol conversion lanosterol Lanosterol lanosterol->enzyme substrate membrane Fungal Cell Membrane ergosterol->membrane incorporation disruption Membrane Disruption & Cell Death ergosterol->disruption depletion membrane->disruption leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungal agents.

References

Application Notes and Protocols for the Synthesis of an Aldehyde-Functionalized Metal-Organic Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of a metal-organic framework (MOF) utilizing an aldehyde-functionalized imidazolate-based linker, specifically drawing upon methodologies for well-established Zeolitic Imidazolate Frameworks (ZIFs). The aldehyde group serves as a versatile handle for post-synthetic modification, enabling the covalent attachment of various functionalities, which is of significant interest in drug delivery and development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the ability to be functionalized make them highly attractive for a range of applications, including catalysis, gas storage, and biomedicine.[1] In the context of drug delivery, MOFs can serve as high-capacity carriers for therapeutic agents, offering protection to the cargo and enabling controlled release.[1][2][3]

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, are known for their exceptional thermal and chemical stability.[2][3] ZIF-8, composed of zinc ions and 2-methylimidazole, is one of the most studied ZIFs for drug delivery applications due to its biocompatibility and pH-responsive degradation.[2][3] The incorporation of functional groups, such as aldehydes, into the organic linkers of ZIFs opens up possibilities for post-synthetic modification (PSM), allowing for the attachment of targeting ligands, imaging agents, or other molecules to enhance their therapeutic efficacy.[4][5][6]

This protocol details the synthesis of a ZIF-type MOF incorporating 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a functional linker.

Synthesis of Aldehyde-Functionalized Zinc Imidazolate Framework (AF-ZIF)

This section outlines the solvothermal synthesis of an aldehyde-functionalized zinc imidazolate framework, hereafter referred to as AF-ZIF.

Materials Required:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • This compound (functional linker)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Experimental Protocol:

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve 2.091 g of zinc nitrate hexahydrate in 15 mL of DMF in a 50 mL beaker with stirring until a clear solution is obtained.

    • Solution B: In a separate 50 mL beaker, dissolve 1.314 g of 2-methylimidazole and a molar equivalent of this compound in 15 mL of DMF. Stir until all solids are dissolved.

  • Solvothermal Synthesis:

    • Combine Solution A and Solution B in a 100 mL screw-capped glass jar.

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

    • Seal the jar tightly and place it in a programmable oven.

    • Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours.

  • Purification and Activation:

    • After 24 hours, cool the oven to room temperature.

    • Collect the resulting white precipitate by centrifugation or filtration.

    • Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted precursors and solvent molecules trapped within the pores.

    • Dry the purified AF-ZIF powder in a vacuum oven at 60 °C overnight.

Diagram of the Synthesis Workflow:

cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation A Solution A: Zinc Nitrate in DMF Mix Mixing A->Mix B Solution B: 2-Methylimidazole & Functional Linker in DMF B->Mix Heat Heating (120°C, 24h) Mix->Heat Collect Collection of Precipitate Heat->Collect Wash Washing (DMF & Methanol) Collect->Wash Dry Drying (Vacuum Oven, 60°C) Wash->Dry Final AF-ZIF Product Dry->Final

Caption: Workflow for the solvothermal synthesis of AF-ZIF.

Characterization of AF-ZIF

Thorough characterization is crucial to confirm the successful synthesis, structure, and properties of the AF-ZIF.

Characterization TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF. The diffraction pattern should be compared with that of ZIF-8 to assess structural similarity.[7][8]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the AF-ZIF and to determine the temperature at which the framework starts to decompose. This is also used to confirm the removal of solvent molecules after activation.[8]
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the AF-ZIF particles. ZIF-8 typically forms rhombic dodecahedral crystals.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of the aldehyde-functionalized linker into the framework by identifying the characteristic vibrational bands of the aldehyde group (C=O stretch) and the imidazole ring.
Nitrogen Adsorption-Desorption Isotherms To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the AF-ZIF, which are critical parameters for drug loading capacity.[9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the organic linkers within the framework after digestion of the MOF in an acidic solution. This can be used to quantify the ratio of the functionalized linker to 2-methylimidazole.[10][11]

Application in Drug Delivery

The aldehyde functionality on the surface of the AF-ZIF provides a reactive site for the covalent attachment of molecules for targeted drug delivery.

Post-Synthetic Modification (PSM) for Drug Targeting:

A common strategy is to conjugate a targeting ligand, such as folic acid, to the MOF surface to enhance its uptake by cancer cells that overexpress the folate receptor. This can be achieved through the formation of a Schiff base between the aldehyde group on the AF-ZIF and an amine-functionalized targeting molecule.

Protocol for Drug Loading:

  • Activation of AF-ZIF: Ensure the AF-ZIF is fully activated (solvent-free) by heating under vacuum.

  • Drug Solution Preparation: Prepare a solution of the desired drug (e.g., doxorubicin) in a suitable solvent.

  • Loading: Disperse the activated AF-ZIF in the drug solution and stir for 24-48 hours at room temperature. The high surface area and porous nature of the ZIF will allow for efficient encapsulation of the drug molecules.[1]

  • Purification: Centrifuge the mixture to collect the drug-loaded AF-ZIF. Wash the product thoroughly with the solvent used for drug dissolution to remove any surface-adsorbed drug.

  • Quantification of Drug Loading: The amount of encapsulated drug can be determined using techniques such as UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.

Diagram of Drug Delivery Application:

AF_ZIF AF-ZIF PSM Post-Synthetic Modification AF_ZIF->PSM Targeting_Ligand Targeting Ligand (e.g., Folic Acid) Targeting_Ligand->PSM Targeted_ZIF Targeted AF-ZIF PSM->Targeted_ZIF Loading Drug Loading Targeted_ZIF->Loading Drug Drug Molecule (e.g., Doxorubicin) Drug->Loading Drug_Loaded_ZIF Drug-Loaded Targeted AF-ZIF Loading->Drug_Loaded_ZIF Cell Target Cell (e.g., Cancer Cell) Drug_Loaded_ZIF->Cell Targeting & Uptake Release pH-Responsive Drug Release Cell->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery using AF-ZIF.

Conclusion

The synthesis of metal-organic frameworks with functionalized linkers, such as this compound, provides a versatile platform for the development of advanced drug delivery systems. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and application of these promising nanomaterials. The ability to perform post-synthetic modifications on the aldehyde group allows for the tailoring of the MOF's properties to meet specific therapeutic needs, highlighting the potential of these materials in the future of medicine.

References

Application Note: NMR Spectroscopic Characterization of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a key building block in medicinal chemistry and materials science.[1] Detailed protocols for sample preparation and data acquisition using ¹H, ¹³C, and 2D NMR techniques are presented. Predicted chemical shifts and coupling constants are summarized in tabular format to facilitate spectral interpretation. Furthermore, this note includes graphical representations of experimental workflows and key spectroscopic correlations to aid in the structural elucidation of this and related compounds.

Introduction

This compound (CAS No. 88427-96-7, Molecular Formula: C₁₁H₁₀N₂O) is a heteroaromatic aldehyde of significant interest in the development of novel therapeutic agents and functional materials.[1] The molecule features a benzaldehyde moiety linked to a 2-methylimidazole ring, a common scaffold in biologically active compounds.[1] Accurate structural confirmation and purity assessment are critical for its application in synthesis and drug discovery. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This application note outlines the essential NMR experiments and provides expected data for the complete assignment of the ¹H and ¹³C NMR spectra of the title compound.

Predicted NMR Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, including 4-(1H-imidazol-1-yl)benzaldehyde, and general principles of NMR spectroscopy.[2] The presence of the electron-withdrawing benzaldehyde group and the heterocyclic imidazole ring significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 10.1Singlet1HAldehyde-H
~8.0 - 8.1Doublet2HBenzaldehyde-H (ortho to CHO)
~7.5 - 7.6Doublet2HBenzaldehyde-H (meta to CHO)
~7.1 - 7.2Doublet1HImidazole-H
~6.9 - 7.0Doublet1HImidazole-H
~2.4 - 2.5Singlet3HMethyl-H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~191 - 192Aldehyde-C
~145 - 146Imidazole-C (C-2)
~140 - 141Benzaldehyde-C (ipso to Imidazole)
~135 - 136Benzaldehyde-C (ipso to CHO)
~131 - 132Benzaldehyde-CH (ortho to CHO)
~129 - 130Imidazole-CH
~122 - 123Benzaldehyde-CH (meta to CHO)
~120 - 121Imidazole-CH
~14 - 15Methyl-C

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • 2D COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY experiment (cosygpqf).

    • Spectral Width: 16 ppm in both dimensions.

    • Number of Scans: 4 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard HSQC experiment with gradient selection (hsqcedetgpsisp2.3).

    • ¹H Spectral Width: 16 ppm.

    • ¹³C Spectral Width: 180 ppm.

    • Number of Scans: 8 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and linking molecular fragments.

    • Pulse Program: Standard HMBC experiment with gradient selection (hmbcgplpndqf).

    • ¹H Spectral Width: 16 ppm.

    • ¹³C Spectral Width: 240 ppm.

    • Number of Scans: 16 per increment.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the NMR characterization process and the expected key correlations for structural assignment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR assign_protons Assign Proton Signals H1_NMR->assign_protons COSY 2D COSY C13_NMR->COSY C13_NMR->assign_protons HSQC 2D HSQC COSY->HSQC COSY->assign_protons HMBC 2D HMBC HSQC->HMBC HSQC->assign_protons HMBC->assign_protons assign_carbons Assign Carbon Signals assign_protons->assign_carbons confirm_structure Confirm Connectivity and Structure assign_carbons->confirm_structure

NMR Characterization Workflow.

structural_correlations cluster_structure This compound cluster_correlations Key HMBC Correlations structure_image Aldehyde_H Aldehyde-H (~10.1 ppm) Benz_ipso_CHO_C Benz-C (ipso to CHO) (~135 ppm) Aldehyde_H->Benz_ipso_CHO_C 2-3 J(CH) Benz_ortho_C Benz-CH (ortho) (~131 ppm) Aldehyde_H->Benz_ortho_C 2-3 J(CH) Benz_ortho_H Benz-H (ortho) (~8.0 ppm) Aldehyde_C Aldehyde-C (~191 ppm) Benz_ortho_H->Aldehyde_C 2-3 J(CH) Benz_ortho_H->Benz_ipso_CHO_C 2-3 J(CH) Me_H Methyl-H (~2.4 ppm) Imidazole_C2 Imidazole-C2 (~145 ppm) Me_H->Imidazole_C2 2-3 J(CH) Imidazole_C5 Imidazole-CH (~120 ppm) Me_H->Imidazole_C5 2-3 J(CH)

Key HMBC correlations for structural assignment.

Conclusion

This application note provides a detailed protocol and predicted data for the comprehensive NMR characterization of this compound. The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The provided workflows and correlation diagrams serve as a practical guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the accurate structural verification of this important chemical entity.

References

FT-IR Analysis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) analysis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The protocol outlines the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy for rapid and reliable characterization of this compound. The accompanying data table summarizes the principal vibrational modes, aiding in structural confirmation and quality control.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure combines a substituted benzaldehyde moiety with a 2-methylimidazole ring, presenting a unique spectroscopic fingerprint. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and overall molecular structure of a compound. This application note details the experimental procedure for obtaining a high-quality FT-IR spectrum of this compound and provides a comprehensive assignment of its characteristic vibrational frequencies.

Data Presentation: FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below provides a summary of the key absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000Medium - WeakAromatic and Imidazole C-H Stretching
~2950 - 2850WeakMethyl (CH₃) C-H Stretching
~2820 and ~2720WeakAldehyde C-H Stretching (Fermi Resonance)
1700 - 1710 Strong Aldehyde C=O Stretching [1]
~1605MediumAromatic C=C Stretching
~1520MediumImidazole Ring Stretching
~1480 - 1400MediumAromatic C=C Stretching and CH₃ Bending
~1350MediumImidazole Ring Vibration
~830Strongpara-disubstituted Benzene C-H Out-of-Plane Bending

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: ATR-FT-IR Analysis

This protocol describes the procedure for acquiring an FT-IR spectrum of solid this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • FT-IR Spectrometer with ATR accessory (e.g., Diamond ATR)

  • This compound (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to acquire the spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

  • Sample Measurement:

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

    • Initiate the sample scan. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

  • Data Acquisition and Processing:

    • The instrument software will display the resulting FT-IR spectrum (transmittance or absorbance vs. wavenumber).

    • Label the significant peaks and, if necessary, perform baseline correction.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol.

    • Perform a clean check by acquiring a spectrum of the cleaned crystal to ensure no sample residue remains.

Mandatory Visualization

FT_IR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start power_on Power On Spectrometer start->power_on background_scan Acquire Background Spectrum power_on->background_scan place_sample Place Sample on ATR Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum data_processing Process and Analyze Data acquire_spectrum->data_processing clean_crystal Clean ATR Crystal data_processing->clean_crystal end End clean_crystal->end

References

Application Note and Protocol: HPLC Purification of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust starting point for achieving high purity of the target compound, which is a key intermediate in pharmaceutical synthesis.[1]

Introduction

This compound is a heteroaromatic aldehyde with the molecular formula C₁₁H₁₀N₂O.[1] It serves as a crucial building block in the synthesis of various pharmaceutical agents, including tyrosine kinase inhibitors like nilotinib.[1] Given its role in the development of therapeutic molecules, obtaining this intermediate in high purity is critical. Reverse-phase HPLC is a powerful technique for the purification of small organic molecules like the target compound due to its high resolution and reproducibility.[2][3] This application note describes a reverse-phase HPLC method for the efficient purification of this compound.

Chemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol [1]
CAS Number88427-96-7[1]
AppearanceSolid
Melting Point153-155 °C

Note: Properties are for the related compound 4-(1H-imidazol-1-yl)benzaldehyde and are expected to be similar for the 2-methyl derivative.[4]

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the purification of this compound.

Materials and Reagents
  • Sample: Crude this compound

  • Solvents:

    • HPLC-grade Acetonitrile (MeCN)

    • HPLC-grade Methanol (MeOH)

    • Ultrapure Water (H₂O)

  • Modifier: Formic Acid (FA), 0.1% (v/v)

Instrumentation and Columns
  • HPLC System: An analytical or preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: A C18 reverse-phase column is recommended. Typical dimensions for analytical scale are 250 x 4.6 mm with 5 µm particle size. This can be scaled up for preparative purification.

Sample Preparation
  • Accurately weigh approximately 10 mg of the crude this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

HPLC Method Parameters

The following parameters provide a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Data Collection and Analysis
  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation at 254 nm. Aromatic aldehydes typically show strong absorbance at this wavelength.

  • Identify the peak corresponding to this compound based on its retention time.

  • For preparative scale, collect the fraction containing the target compound.

  • Analyze the purity of the collected fraction by re-injecting a small aliquot onto the analytical column.

  • Calculate the purity of the purified sample based on the peak area percentage.

Experimental Workflow and Separation Principle

The following diagrams illustrate the overall workflow for the HPLC purification and the principle of reverse-phase chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Post-Purification weigh Weigh Crude Sample dissolve Dissolve in MeCN/H₂O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze evaporate Solvent Evaporation collect->evaporate

Caption: A flowchart of the HPLC purification process.

RP_Separation cluster_molecules Analyte Mixture mobile_phase Mobile Phase (Polar) Aqueous/Organic stationary_phase Stationary Phase (Non-Polar) C18 Hydrocarbon Chains mobile_phase->stationary_phase elution Elution Order polar_impurity Polar Impurity polar_impurity->elution 1st target Target (Less Polar) target->elution 2nd nonpolar_impurity Non-Polar Impurity nonpolar_impurity->elution 3rd

Caption: Separation principle in reverse-phase chromatography.

Expected Results

The described method is expected to yield this compound with a purity of >98%. The retention time will be dependent on the exact system and column chemistry but should be reproducible under the specified conditions. A summary of expected and hypothetical results is presented below for clarity.

Table 2: Hypothetical Purification Results

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Crude Sample15.285.485.4N/A
Purified Fraction15.299.199.1~90

Note: Recovery will depend on the efficiency of fraction collection and subsequent handling.

Troubleshooting

  • Poor Peak Shape: Ensure the sample is fully dissolved and consider adjusting the formic acid concentration in the mobile phase. Using a mobile phase with a similar composition to the sample solvent can also improve peak shape.

  • Low Resolution: Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting impurities.

  • No Peak Detected: Verify the detector is set to the correct wavelength and that the lamp is functioning. Ensure the sample concentration is appropriate.

This application note provides a comprehensive starting point for the HPLC purification of this compound. Method optimization may be necessary to achieve the desired purity and recovery for specific applications.

References

Catalytic Applications of 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The unique structural features of this molecule, combining a coordinating imidazole moiety and a reactive aldehyde group, make it a versatile precursor for the synthesis of novel catalysts. This guide focuses on the preparation and application of a Schiff base derivative and its corresponding copper(II) complex in catalytic organic synthesis.

Application Note 1: Synthesis of a Schiff Base Ligand from this compound and its Copper(II) Complex

Introduction:

Schiff bases derived from imidazole-containing aldehydes are valuable ligands in coordination chemistry. The resulting metal complexes have shown significant catalytic activity in a variety of organic transformations. The imidazole nitrogen atom provides a strong coordination site, while the imine nitrogen and other donor atoms from the amine precursor can create a stable chelate effect. Here, we describe the synthesis of a Schiff base ligand from this compound and aniline, followed by its complexation with copper(II) acetate.

Workflow for Synthesis of Ligand and Complex:

G cluster_synthesis Synthesis Workflow A This compound D Condensation Reaction (Reflux) A->D B Aniline B->D C Ethanol (Solvent) C->D E Schiff Base Ligand (L1) D->E G Complexation Reaction (Stirring at RT) E->G F Copper(II) Acetate Monohydrate F->G H Copper(II)-Schiff Base Complex [Cu(L1)2(OAc)2] G->H

Caption: Workflow for the synthesis of the Schiff base ligand (L1) and its subsequent copper(II) complex.

Experimental Protocol: Synthesis of (E)-N-phenyl-1-(4-(2-methyl-1H-imidazol-1-yl)phenyl)methanimine (L1)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.86 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Aniline: To this solution, add 0.93 g (10 mmol) of aniline.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure Schiff base ligand (L1).

Experimental Protocol: Synthesis of the Copper(II)-Schiff Base Complex [Cu(L1)₂(OAc)₂]

  • Preparation of Ligand Solution: Dissolve 0.52 g (2 mmol) of the Schiff base ligand (L1) in 20 mL of methanol in a 50 mL flask.

  • Preparation of Metal Salt Solution: In a separate beaker, dissolve 0.20 g (1 mmol) of copper(II) acetate monohydrate in 10 mL of methanol.

  • Complexation: Add the copper(II) acetate solution dropwise to the ligand solution while stirring continuously at room temperature.

  • Reaction: Stir the resulting mixture for 2 hours at room temperature. A colored precipitate will form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with methanol to remove any unreacted starting materials, and then with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Application Note 2: Catalytic Synthesis of Chalcones using the Copper(II)-Schiff Base Complex

Introduction:

Chalcones are important intermediates in the synthesis of various flavonoids and are known for their wide range of biological activities. The Claisen-Schmidt condensation is a common method for synthesizing chalcones, involving the reaction of an acetophenone with a benzaldehyde derivative. The use of a catalyst can significantly improve the efficiency of this reaction. The synthesized copper(II)-Schiff base complex can act as an effective catalyst for this transformation.

Catalytic Reaction Pathway:

G cluster_catalysis Catalytic Chalcone Synthesis I Acetophenone K [Cu(L1)2(OAc)2] (Catalyst) Ethanol, Base (e.g., KOH) I->K J Substituted Benzaldehyde J->K L Chalcone Derivative K->L

Caption: General scheme for the catalytic synthesis of chalcones using the copper(II)-Schiff base complex.

Experimental Protocol: Catalytic Synthesis of a Chalcone Derivative

  • Reaction Mixture: In a 50 mL round-bottom flask, combine acetophenone (1 mmol), a substituted benzaldehyde (1 mmol), and the synthesized copper(II)-Schiff base complex (0.02 mmol, 2 mol%) in 10 mL of ethanol.

  • Addition of Base: Add a catalytic amount of a suitable base, such as potassium hydroxide (0.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (typically within 2-4 hours), pour the reaction mixture into crushed ice.

  • Isolation and Purification: The solid product that precipitates is collected by filtration, washed with cold water, and then recrystallized from ethanol to obtain the pure chalcone.

Quantitative Data:

The catalytic performance of the synthesized copper(II)-Schiff base complex is evaluated based on the yield of the chalcone product. The following table summarizes the expected yields for the synthesis of various chalcone derivatives based on literature for similar catalysts.[1]

EntrySubstituted BenzaldehydeProductYield (%)[1]
1Benzaldehyde1,3-Diphenylprop-2-en-1-one85-95
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one80-90
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one88-98
44-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one75-85

Derivatives of this compound, particularly Schiff bases and their metal complexes, are promising catalysts for organic synthesis. The protocols provided herein offer a straightforward approach to the preparation of a copper(II)-Schiff base complex and its successful application in the synthesis of chalcones with high yields. These application notes serve as a valuable resource for researchers interested in exploring the catalytic potential of novel imidazole-based compounds.

References

Application Notes and Protocols: 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted imidazole ring linked to a benzaldehyde, is present in a range of molecules with therapeutic potential, from anticancer to antifungal agents. The imidazole ring can act as a bioisostere and engage in key interactions with biological targets, while the aldehyde group provides a reactive handle for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors and antifungal agents.

I. Applications in Kinase Inhibition

The 4-(2-methyl-1H-imidazol-1-yl)phenyl moiety is a key structural component of the tyrosine kinase inhibitor Nilotinib, which is used in the treatment of chronic myeloid leukemia (CML). Nilotinib targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells. The imidazole ring and the adjacent methyl group of this scaffold play a crucial role in the binding of Nilotinib to the ATP-binding pocket of the Bcr-Abl kinase.

Signaling Pathway: Bcr-Abl and Downstream Proliferation

The Bcr-Abl oncoprotein activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. A simplified representation of the Bcr-Abl signaling pathway is depicted below, highlighting key components that are targets for therapeutic intervention.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 P PI3K PI3K Bcr_Abl->PI3K P STAT5 STAT5 Bcr_Abl->STAT5 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Nilotinib Nilotinib (Inhibitor) Nilotinib->Bcr_Abl Inhibits

Bcr-Abl Signaling Pathway and Inhibition
Quantitative Data: Kinase Inhibitory Activity

While specific IC50 values for simple derivatives of this compound against a wide range of kinases are not extensively reported in publicly available literature, the inhibitory activities of more complex molecules incorporating this scaffold, such as Nilotinib and other benzimidazole derivatives, highlight its potential.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference Compound
Nilotinib Bcr-Abl< 30Imatinib
c-Abl28-
Benzimidazole-Triazole Hybrids EGFR86Gefitinib (52 nM)
VEGFR-2107Sorafenib (48.2 nM)
Fused Imidazole Derivatives EGFR236.38 - 617.33Erlotinib (239.91 nM)

Note: The data presented for benzimidazole and fused imidazole derivatives are for structurally related compounds and are intended to be illustrative of the potential of the imidazole scaffold in kinase inhibition.

II. Applications in Antifungal Drug Discovery

Derivatives of 4-(1H-imidazol-1-yl)benzaldehyde, particularly chalcones, have demonstrated promising antifungal activity. Chalcones are synthesized through a Claisen-Schmidt condensation between an aldehyde and a ketone. The resulting α,β-unsaturated ketone system is a known pharmacophore that can interact with biological targets in fungi.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A key mechanism of action for many antifungal agents, including azoles, is the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Imidazole_Chalcones Imidazole-Based Antifungals (e.g., Chalcones) Imidazole_Chalcones->Enzyme Inhibits Enzyme->Ergosterol

Inhibition of Ergosterol Biosynthesis
Quantitative Data: Antifungal Activity

Chalcones derived from 4-(1H-imidazol-1-yl)benzaldehyde have been evaluated for their antifungal activity against various Candida species. The minimum inhibitory concentration (MIC50) is a common measure of antifungal potency.

Chalcone DerivativeCandida SpeciesMIC50 (µg/mL)Reference Compound
3a C. albicans3.125Ketoconazole
C. krusei1.56
C. parapsilosis3.125
C. glabrata3.125
3b C. albicans1.56Ketoconazole
C. krusei0.78
C. parapsilosis1.56
C. glabrata1.56
3c C. albicans0.78Ketoconazole
C. krusei0.78
C. parapsilosis0.78
C. glabrata0.78
3d C. albicans1.56Ketoconazole
C. krusei0.78
C. parapsilosis1.56
C. glabrata1.56

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-arylation of 2-methylimidazole with 4-fluorobenzaldehyde.

Synthesis_Workflow Reactants Reactants: - 2-Methylimidazole - 4-Fluorobenzaldehyde - K2CO3 (base) - DMSO (solvent) Reaction Reaction: - Stir at 120-140°C - Monitor by TLC Reactants->Reaction Workup Work-up: - Cool to RT - Pour into ice water - Filter precipitate Reaction->Workup Purification Purification: - Recrystallization (e.g., from Ethanol) Workup->Purification Product Product: This compound Purification->Product

Synthesis Workflow

Materials:

  • 2-Methylimidazole

  • 4-Fluorobenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol

  • Deionized water

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2-methylimidazole (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to dissolve the reactants.

  • Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Protocol 2: Synthesis of Imidazole-Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of 4-(1H-imidazol-1-yl)benzaldehyde with a substituted acetophenone.

Materials:

  • 4-(1H-imidazol-1-yl)benzaldehyde or its 2-methyl derivative (1.0 eq)

  • Substituted acetophenone (e.g., 4'-methylacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-(imidazol-1-yl)benzaldehyde and the substituted acetophenone in methanol or ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare an aqueous solution of NaOH (e.g., 10-40%).

  • Cool the reaction mixture in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated chalcone by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against fungal strains, based on EUCAST guidelines.

Materials:

  • Synthesized imidazole-chalcone derivatives

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum according to EUCAST guidelines.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35-37 °C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion

This compound and its analogs are valuable scaffolds in drug discovery and development. Their utility as precursors for potent kinase inhibitors and antifungal agents is well-documented. The provided application notes and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile building block. Further investigation into the structure-activity relationships of derivatives can lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of 2-methylimidazole with a 4-halobenzaldehyde derivative. Common starting materials include 4-fluorobenzaldehyde or 4-bromobenzaldehyde.

Q2: Why is my reaction yield consistently low?

Several factors can contribute to low yields in this synthesis. These include:

  • Insufficient reaction temperature: Ullmann-type reactions often require high temperatures, sometimes in excess of 130-150°C, to proceed efficiently.

  • Inactive catalyst: The copper catalyst, whether in powder form or as a salt like CuI, can be deactivated by impurities. Ensure you are using a high-purity catalyst. Some protocols suggest the in-situ preparation of activated copper powder.

  • Poor choice of solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are typically used to facilitate the reaction.

  • Presence of moisture: The reaction is sensitive to moisture, which can quench the base and interfere with the catalyst. Ensure all reagents and glassware are thoroughly dried.

  • Inadequate base: A strong base, such as sodium hydride or potassium carbonate, is required to deprotonate the imidazole, making it a more effective nucleophile.

Q3: What are the common side products or impurities I should look out for?

Common impurities can include:

  • Unreacted starting materials (4-halobenzaldehyde and 2-methylimidazole).

  • Homocoupling of the 4-halobenzaldehyde to form a biphenyl derivative.

  • Products resulting from side reactions of the aldehyde functional group under the harsh reaction conditions.

Purification is often achieved through column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Reaction temperature is too low.2. Inactive or insufficient catalyst.3. Presence of moisture.4. Ineffective base.1. Gradually increase the reaction temperature, monitoring for product formation by TLC.2. Use a fresh, high-purity copper catalyst. Consider adding a ligand like 1,10-phenanthroline to improve catalyst activity.3. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).4. Use a stronger base or ensure the current base is fresh and dry.
Formation of significant side products 1. Reaction temperature is too high or reaction time is too long.2. Incorrect stoichiometry of reactants.1. Optimize the reaction temperature and time. Monitor the reaction progress closely by TLC to stop it once the starting material is consumed.2. Use a slight excess of the 2-methylimidazole to favor the desired cross-coupling reaction over homocoupling of the benzaldehyde.
Difficulty in purifying the product 1. Co-elution of impurities with the product during column chromatography.1. Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.2. Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Below are summarized experimental protocols based on literature for similar syntheses.

Protocol 1: Ullmann Condensation using 4-Bromobenzaldehyde Dimethyl Acetal

This method utilizes the acetal-protected aldehyde to prevent side reactions at the aldehyde group.

Step Procedure
1. Deprotonation To a suspension of sodium hydride (60% in oil) in dry DMF under a nitrogen atmosphere, add 2-methylimidazole with stirring at room temperature.
2. Coupling Reaction After stirring for 20 minutes, add 4-bromobenzaldehyde dimethyl acetal and copper powder. Heat the reaction mixture to 130°C for 2 hours, then increase to 150°C for 2.5 hours.
3. Work-up Cool the mixture to room temperature, dilute with chloroform and water, and stir for 1 hour. Filter through Celite. Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate in vacuo.
4. Deprotection Dissolve the residue in 1N hydrochloric acid and stir at room temperature for 4 hours.
5. Final Purification Neutralize the mixture with 5N NaOH and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The resulting solid can be further purified by washing with hexane.

Protocol 2: Nucleophilic Aromatic Substitution using 4-Fluorobenzaldehyde

This method is a more direct approach using the more reactive 4-fluorobenzaldehyde.

Step Procedure
1. Reaction Setup In a reaction vessel, combine 4-fluorobenzaldehyde, 2-methylimidazole, and a base such as N,N-diisopropylethylamine (DIEA) in a solvent like acetonitrile.
2. Reaction Reflux the mixture for an extended period (e.g., 72 hours), monitoring the reaction progress by TLC.
3. Work-up and Purification Concentrate the reaction mixture to dryness. Purify the crude product using flash chromatography (e.g., with a methanol in dichloromethane gradient).

Data Summary

The following table summarizes typical reaction conditions and yields reported for the synthesis of similar imidazolyl-benzaldehydes.

Reactants Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Imidazole & 3-BromobenzaldehydeCopper powder / aq. AmmoniaWaterReflux7254
Imidazole & 4-Bromobenzaldehyde Dimethyl AcetalCopper powder / NaHDMF130-1504.5Not specified
4-Methylimidazole & 4-FluorobenzaldehydeDIEAAcetonitrileReflux72Not specified (product isolated)
1,3-dihydro-2H-1,3-benzimidazole-2-thione & 4-FluorobenzaldehydeK₂CO₃DMSOReflux192

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (4-halobenzaldehyde, 2-methylimidazole) heating Heating (130-150°C) reactants->heating base_catalyst Base & Copper Catalyst base_catalyst->heating solvent Solvent (e.g., DMF, DMSO) solvent->heating quenching Quenching (e.g., with water) heating->quenching extraction Extraction (e.g., with Ethyl Acetate) quenching->extraction drying Drying (e.g., over Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Final Product chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? temp Is Temperature > 130°C? start->temp catalyst Is Catalyst Active? temp->catalyst Yes increase_temp Increase Temperature temp->increase_temp No moisture Are Conditions Anhydrous? catalyst->moisture Yes new_catalyst Use Fresh Catalyst/Ligand catalyst->new_catalyst No dry_reagents Dry Reagents & Glassware moisture->dry_reagents No success Yield Improved moisture->success Yes increase_temp->start new_catalyst->start dry_reagents->start failure Consult Further Literature

Caption: Troubleshooting logic for addressing low yield issues in the synthesis.

Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield of my desired product, this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis, which is typically a copper-catalyzed N-arylation (Ullmann condensation), can arise from several factors. Here are the most common issues and their solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete, leading to a significant amount of unreacted starting materials. Conversely, excessively high temperatures (often above 150°C) can lead to the degradation of reactants and the formation of polymeric byproducts. It is crucial to carefully control the temperature as specified in the protocol.

  • Poor Quality of Reagents: The purity of your starting materials, 2-methylimidazole and 4-fluorobenzaldehyde (or other 4-halobenzaldehydes), is paramount. Impurities in the starting materials can interfere with the catalytic cycle and lead to the formation of side products. Ensure you are using reagents of high purity.

  • Inefficient Catalyst System: The choice and handling of the catalyst and ligand are critical. Copper(I) salts like CuI are commonly used. Ensure the catalyst is not old or deactivated. The use of a suitable ligand, such as a phenanthroline derivative, can significantly improve the reaction rate and yield.[1]

  • Inappropriate Base: The choice and amount of base are crucial for the deprotonation of 2-methylimidazole. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base should be strong enough to deprotonate the imidazole but not so strong as to cause unwanted side reactions with the aldehyde functionality. Ensure the base is finely powdered and dry.

  • Presence of Water or Oxygen: Ullmann-type reactions are often sensitive to air and moisture. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents. The presence of oxygen can lead to oxidative homo-coupling of the aryl halide.

Q2: I am observing several spots on my TLC plate in addition to my product. What are the likely side products in this synthesis?

A2: The synthesis of this compound can lead to the formation of several side products. Identifying these impurities is key to optimizing your reaction and purification. The table below lists the most probable side products.

Side Product Name Chemical Structure Molecular Weight ( g/mol ) Potential Cause
4,4'-DiformylbiphenylOHC-C₆H₄-C₆H₄-CHO210.22Homo-coupling of 4-fluorobenzaldehyde, especially at high temperatures or in the presence of oxygen.
1,3-bis(4-formylphenyl)-2-methyl-1H-imidazolium[C₁₉H₁₅N₂O₂]⁺315.34Reaction of the product with another molecule of 4-fluorobenzaldehyde.
4-(2-methyl-1H-imidazol-3-yl)benzaldehydeC₁₁H₁₀N₂O186.21Isomeric product formed by arylation at the other nitrogen of 2-methylimidazole. This is generally less favored due to steric hindrance.
BenzaldehydeC₆H₅CHO106.12Dehalogenation of 4-fluorobenzaldehyde.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of N-aryl imidazoles can be challenging due to the similar polarities of the product and some side products. Here are some recommended purification methods:

  • Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Solvents to consider include ethyl acetate/hexane or dichloromethane/hexane mixtures.

  • Acid-Base Extraction: Since the product contains a basic imidazole ring, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Q4: I am seeing a significant amount of starting material left even after a long reaction time. What can I do?

A4: Incomplete conversion is a common issue. Here are some troubleshooting steps:

  • Increase Reaction Time and Temperature: If monitoring the reaction by TLC or LC-MS shows the presence of starting materials, you can try increasing the reaction time or modestly increasing the temperature (e.g., by 10-20°C).

  • Check Catalyst and Ligand: As mentioned in A1, ensure your catalyst is active and you are using an appropriate ligand.

  • Increase Reagent Equivalents: You can try using a slight excess (e.g., 1.1-1.2 equivalents) of the 2-methylimidazole to drive the reaction to completion.

  • Solvent Choice: The choice of solvent can influence the reaction rate. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used. Ensure the solvent is anhydrous.

Experimental Protocols

Below is a representative experimental protocol for the copper-catalyzed synthesis of this compound.

Materials:

  • 2-Methylimidazole

  • 4-Fluorobenzaldehyde

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via a syringe.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: 2-Methylimidazole 4-Fluorobenzaldehyde CuI, K₂CO₃ solvent Add Anhydrous DMF reagents->solvent inert Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to 120-140°C (12-24h) inert->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Column Chromatography (Silica Gel) dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction temp Suboptimal Temperature start->temp reagents Poor Reagent Quality start->reagents catalyst Inactive Catalyst/Ligand start->catalyst base Incorrect Base start->base atmosphere Air/Moisture Contamination start->atmosphere optimize_temp Optimize Temperature temp->optimize_temp purify_reagents Use Pure Reagents reagents->purify_reagents check_catalyst Use Fresh Catalyst/Ligand catalyst->check_catalyst optimize_base Select Appropriate Base base->optimize_base inert_conditions Use Inert Atmosphere & Dry Solvents atmosphere->inert_conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

purification challenges of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. These often include 2-methylimidazole and 4-fluorobenzaldehyde, which are common reactants in its synthesis. Another potential impurity is 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, which can form if the aldehyde group is oxidized.

Q2: What are the initial recommended steps for purifying crude this compound?

A2: A standard initial purification involves an aqueous workup. This procedure typically includes dissolving the crude product in an organic solvent and washing it with water to remove inorganic salts, such as potassium carbonate, which is often used as a base in the synthesis.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Flash column chromatography using silica gel is a widely used and effective method for purifying this compound. A common mobile phase is a gradient of ethyl acetate in petroleum ether.

Q4: What is the recommended method for final purification to achieve high purity?

A4: For achieving high purity, recrystallization is often employed as a final step after column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with different solvent systems.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Low recovery of the target compound after column chromatography can be frustrating. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Product Streaking/Tailing on Silica Gel The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system.
Irreversible Adsorption to Silica Gel Aldehydes can sometimes be sensitive and may partially degrade or irreversibly adsorb to acidic silica gel. Using deactivated (neutral) silica gel or alumina can be a viable alternative.
Inappropriate Solvent System If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation.
Issue 2: Presence of Oxidized Impurity in the Final Product

The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air over time.

Potential Cause Troubleshooting Steps
Oxidation During Workup or Storage Minimize the exposure of the compound to air and light. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Co-elution with Carboxylic Acid Impurity The carboxylic acid impurity is significantly more polar than the aldehyde. A well-optimized gradient in your column chromatography should effectively separate the two. If co-elution is still an issue, a dilute aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove the acidic impurity.

Experimental Protocols

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% petroleum ether).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in petroleum ether.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product workup Aqueous Workup start->workup Remove inorganic salts chromatography Column Chromatography workup->chromatography Separate organic impurities recrystallization Recrystallization chromatography->recrystallization Final polishing purity_check Purity Assessment (TLC, NMR, HPLC) recrystallization->purity_check final_product Pure Product purity_check->final_product

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product Detected impurity_type What is the nature of the impurity? start->impurity_type unreacted_sm Unreacted Starting Materials (2-methylimidazole, 4-fluorobenzaldehyde) impurity_type->unreacted_sm Starting materials detected oxidized_product Oxidized Byproduct (Carboxylic Acid) impurity_type->oxidized_product More polar spot on TLC solution_sm Optimize Column Chromatography: - Adjust solvent gradient - Check for co-elution unreacted_sm->solution_sm solution_ox 1. Basic Wash during Workup 2. Optimize Chromatography 3. Store under inert atmosphere oxidized_product->solution_ox

Caption: A troubleshooting decision tree for identifying and addressing common impurities.

optimizing reaction conditions for palladium-catalyzed N-arylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium-Catalyzed N-Arylation

Welcome to the technical support hub for optimizing palladium-catalyzed N-arylation (Buchwald-Hartwig amination) reactions. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and refine reaction conditions for successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in Buchwald-Hartwig amination?

A1: Contrary to many other cross-coupling reactions, the typical reactivity order for aryl electrophiles in Buchwald-Hartwig amination is Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1] While aryl iodides are often highly reactive in other couplings, the iodide anion generated during the reaction can have an inhibitory effect on the palladium catalyst in C-N couplings.[1][2] Aryl chlorides can be challenging substrates and often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.[3]

Q2: How do I select the appropriate base for my reaction?

A2: Base selection is critical and depends on the functional group tolerance of your substrates.[2]

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are the most common and often lead to the highest reaction rates, allowing for lower catalyst loadings.[4] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[4]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These offer broader functional group tolerance.[1] Reactions with weaker bases may require higher temperatures or catalyst loadings to achieve good conversion.[2][5] Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents.[1]

Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?

A3: Poor solubility can significantly hinder reaction rates. A variety of solvents are used for Buchwald-Hartwig reactions, including toluene, dioxane, THF, and t-BuOH.[1] If solubility is an issue, consider using a solvent mixture. It is also crucial to note that the particle size and shape of inorganic bases can impact the reaction, as deprotonation often occurs at the solid-liquid boundary.[1] Grinding the base before use or adding Celite can sometimes improve results by preventing clumping.[1]

Q4: What are the advantages of using a palladium precatalyst over generating the catalyst in situ?

A4: Palladium precatalysts, particularly the "G3" (third generation) and "G4" (fourth generation) Buchwald precatalysts, are often preferred because they are air- and moisture-stable, simplifying handling. They provide a 1:1 ligand-to-palladium ratio and rapidly generate the active, monoligated Pd(0) species upon exposure to a base, leading to more reproducible results, lower catalyst loadings, and shorter reaction times.[1] Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state, which can be unreliable.[3]

Troubleshooting Guide

This guide addresses specific problems encountered during N-arylation experiments.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the first things I should check?

A: A systematic check of your reagents and setup is the first step.

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[6] Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that you are using degassed solvents.

  • Reagent Quality:

    • Catalyst/Ligand: Palladium catalysts and especially phosphine ligands can degrade over time.[6] Use fresh reagents that have been stored correctly under an inert atmosphere.

    • Solvent/Base: Ensure solvents are anhydrous and bases are high purity. Water can lead to the formation of palladium hydride species, promoting side reactions.

  • Reaction Temperature: Typical reaction temperatures are between 80-100 °C.[1] Challenging substrates or reactions with weaker bases may require higher temperatures to proceed efficiently.[2][5]

Problem 2: Significant Side Product Formation

Q: I am observing a significant amount of a side product corresponding to the hydrodehalogenation of my aryl halide. How can I minimize this?

A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It occurs when a palladium hydride species reductively cleaves the C-X bond.

  • Minimize Water: Rigorously exclude water from the reaction, as it is a primary source for the formation of palladium hydrides. Use anhydrous solvents and dry reagents.

  • Base and Ligand Choice: The choice of base and ligand can influence the formation of hydride species. Screening different combinations may be necessary. Bulky, electron-rich phosphine ligands are generally preferred as they can promote the desired reductive elimination over competing side reactions.[7]

Q: My reaction produces a biaryl byproduct from the homocoupling of my aryl halide. What causes this?

A: Homocoupling is often a sign of issues with the catalytic cycle, sometimes promoted by the presence of oxygen.

  • Improve Inert Atmosphere: The primary cause is often trace oxygen facilitating the oxidative coupling.[6] Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst System: Some catalyst systems are more prone to homocoupling than others. If the problem persists, screening different palladium sources and ligands is recommended.

Data Presentation: Ligand & Base Screening

Optimizing the ligand and base combination is crucial for success. Below is a sample data table illustrating how to present results from a screening experiment for the coupling of 4-bromoanisole with morpholine.

EntryLigandBaseSolventTemp (°C)Yield (%)
1XPhosNaOtBuToluene10095
2SPhosNaOtBuToluene10088
3RuPhosNaOtBuToluene10092
4XPhosK₃PO₄Dioxane11075
5XPhosCs₂CO₃Dioxane11085

This is representative data; actual results will vary based on substrates.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).

  • Inerting the Vessel: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene, 0.2-0.5 M concentration relative to the limiting reagent).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Troubleshooting via High-Throughput Experimentation (HTE)

This protocol describes setting up a small-scale screen of ligands and bases.

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide and the amine in the chosen reaction solvent (e.g., dioxane).

  • Array Preparation: In an array of small reaction vials (e.g., 2 mL vials) equipped with stir bars, dispense the solid reagents: a different phosphine ligand in each specified vial (e.g., 4 mol%) and a different base in each specified vial (e.g., 1.5 equiv). Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) to each vial.[8]

  • Substrate Addition: Add the aryl halide and amine stock solutions to each vial.

  • Reaction and Analysis: Seal the vials, place them in a heated stirring block, and run the reactions for a set time. After completion, the reactions can be quenched and analyzed rapidly by LC-MS to determine the relative conversion or yield for each condition.

Visualizations

Logical Relationships & Workflows

The following diagrams illustrate key workflows and decision-making processes for optimizing N-arylation reactions.

G start_end start_end process process decision decision output output start Start Reaction Setup reagents 1. Add Aryl Halide, Amine, & Base start->reagents catalyst 2. Add Pd Source & Ligand reagents->catalyst inert 3. Purge with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Anhydrous Solvent inert->solvent heat 5. Heat with Vigorous Stirring solvent->heat end 6. Workup & Purification heat->end

Caption: General experimental workflow for a Buchwald-Hartwig N-arylation reaction.

G problem problem check check action action result result low_yield Problem: Low Reaction Yield check_inert Check Inert Atmosphere low_yield->check_inert check_reagents Check Reagent Quality & Purity low_yield->check_reagents check_conditions Check Temp. & Concentration low_yield->check_conditions action_purge Action: Re-purge system, use degassed solvents check_inert->action_purge action_new_reagents Action: Use fresh catalyst, ligand, and dry solvent check_reagents->action_new_reagents action_optimize Action: Increase temperature, screen solvents/bases check_conditions->action_optimize outcome Improved Yield? action_purge->outcome action_new_reagents->outcome action_optimize->outcome

Caption: A decision tree for troubleshooting low yields in N-arylation reactions.

G center_node center_node param_node param_node outcome_node outcome_node reaction Reaction Outcome yield Yield reaction->yield selectivity Selectivity reaction->selectivity side_rxns Side Reactions reaction->side_rxns ligand Ligand (Sterics, Electronics) ligand->reaction base Base (Strength, Solubility) base->reaction solvent Solvent (Polarity, Solubility) solvent->reaction temp Temperature temp->reaction substrate Substrates (Ar-X, Amine) substrate->reaction

Caption: Key parameters influencing the outcome of a palladium-catalyzed N-arylation.

References

stability of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

While specific comprehensive stability data for this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of its core functional groups: the 2-methylimidazole ring and the benzaldehyde group. The imidazole ring is known to be sensitive to pH changes, and the benzaldehyde group is susceptible to oxidation.[1][2][3] Therefore, the compound's stability is expected to be influenced by pH, oxidative stress, light, and temperature. Forced degradation studies are recommended to establish a detailed stability profile for your specific application.[4][5][6]

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions (pH < 6): The imidazole ring, with a typical pKa in the range of 5.0-6.5, will likely be protonated in acidic media.[7] This protonation can increase the compound's solubility in aqueous solutions but may also render it more susceptible to certain degradation pathways. While generally stable, prolonged exposure to harsh acidic conditions (e.g., high temperature and strong acid) could potentially lead to slow degradation.[8]

  • Basic Conditions (pH > 8): Under basic conditions, the compound may be susceptible to degradation, particularly at elevated temperatures.[8] The aldehyde group can potentially undergo reactions like Cannizzaro reaction in the presence of a strong base.

Q3: What are the likely degradation products under acidic or basic conditions?

Without specific experimental data, the potential degradation pathways are hypothetical. Under forced acidic or basic hydrolysis, one might anticipate the cleavage of the N-aryl bond connecting the imidazole and benzene rings, although this is generally a stable bond. More likely is the transformation of the aldehyde group.

  • Potential Acid-Catalyzed Degradation: In strong acidic conditions, hydrolysis of the imidazole ring is a possibility, though unlikely under mild conditions.

  • Potential Base-Catalyzed Degradation: In the presence of a strong base, the aldehyde group could undergo a Cannizzaro reaction to yield the corresponding carboxylic acid (4-(2-methyl-1H-imidazol-1-yl)benzoic acid) and alcohol ( [4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol).

Q4: Is this compound sensitive to oxidation?

Yes, the benzaldehyde functional group is prone to oxidation.[3] Exposure to atmospheric oxygen, oxidizing agents (e.g., peroxides), or even light can lead to the formation of the corresponding carboxylic acid, 4-(2-methyl-1H-imidazol-1-yl)benzoic acid. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Compound appears to degrade in acidic solution (e.g., color change, appearance of new peaks in HPLC). Protonation of the imidazole ring may be affecting stability, or the acidic conditions are too harsh.- Buffer the solution to a less acidic pH if the experiment allows.- Perform experiments at a lower temperature.- Analyze samples at regular intervals to monitor the rate of degradation.- Use HPLC-MS to identify potential degradation products.
Poor recovery of the compound from a basic solution. The compound may be undergoing base-catalyzed degradation.- Reduce the pH of the solution if possible.- Lower the temperature of the experiment.- Minimize the time the compound is exposed to basic conditions.- Consider the possibility of a Cannizzaro reaction if a strong base is used.
Discoloration (e.g., yellowing) of the solid compound over time. This is likely due to oxidation of the aldehyde group to the corresponding carboxylic acid.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Store in a desiccator to protect from moisture.- Protect from light by using an amber vial or storing it in the dark.
Inconsistent results in biological assays. The compound may be degrading in the assay medium.- Assess the stability of the compound in the assay buffer under the experimental conditions (pH, temperature, incubation time).- Prepare fresh stock solutions for each experiment.- Use control samples to monitor for degradation during the assay.

Data Summary

Condition Expected Stability Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Potentially slow degradation under harsh conditions.Ring-opened products (minor), products of aldehyde reactions.
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Susceptible to degradation, especially at elevated temperatures.4-(2-methyl-1H-imidazol-1-yl)benzoic acid, [4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol.
Oxidation (e.g., 3% H₂O₂, RT) Susceptible to oxidation.4-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Photolysis (e.g., UV light exposure) Likely susceptible to degradation.Photo-oxidized products, rearranged isomers.
Thermal Stress (e.g., 80°C, solid state) Generally stable at ambient temperatures, but degradation may occur at elevated temperatures, often in conjunction with oxidation.Products of oxidation and other thermal rearrangements.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted for this compound.[4][5][6]

Protocol 1: Acid and Base Hydrolysis Stability Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Condition:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Basic Condition:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with mobile phase for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

Protocol 2: Oxidative Degradation Study
  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Visualizations

Acid_Base_Stability_Workflow cluster_acid Acidic Condition cluster_base Basic Condition A1 Compound in 0.1 M HCl A2 Incubate at 60°C A1->A2 A3 Sample at Time Points A2->A3 A4 Neutralize with NaOH A3->A4 Analysis HPLC-PDA Analysis A4->Analysis B1 Compound in 0.1 M NaOH B2 Incubate at 60°C B1->B2 B3 Sample at Time Points B2->B3 B4 Neutralize with HCl B3->B4 B4->Analysis Start Prepare 1 mg/mL Stock Solution Start->A1 Start->B1

Caption: Workflow for Acid/Base Forced Degradation Study.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_base_disproportionation Base-Catalyzed Disproportionation (Cannizzaro Reaction) Parent This compound Oxidation_Product 4-(2-methyl-1H-imidazol-1-yl)benzoic acid Parent->Oxidation_Product [O] Carboxylic_Acid 4-(2-methyl-1H-imidazol-1-yl)benzoic acid Parent->Carboxylic_Acid Strong Base Alcohol [4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol Parent->Alcohol Strong Base

Caption: Potential Degradation Pathways.

References

Technical Support Center: Preventing Byproduct Formation in Schiff Base Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Schiff base synthesis, focusing on minimizing and eliminating the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases and provides actionable solutions.

Q1: Why is my Schiff base yield low or the reaction incomplete?

A: Low yields are often due to the reversible nature of Schiff base formation. The reaction is an equilibrium that can be pushed back towards the reactants.[1]

  • Presence of Water: Water is a byproduct of the condensation reaction. Its accumulation can shift the equilibrium back to the starting materials, preventing the reaction from reaching completion.[1][2]

  • Suboptimal pH: The reaction rate is highly dependent on pH. The ideal pH is typically mildly acidic (around 4-5).[1][3] If the pH is too low, the amine nucleophile becomes protonated and non-reactive.[1][3] If it's too high, there isn't enough acid to catalyze the necessary dehydration of the intermediate.[3]

  • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to reach equilibrium.[2]

  • Steric Hindrance: Bulky groups on either the amine or the carbonyl compound can slow down the reaction.[4]

Recommended Solutions:

  • Water Removal: Actively remove water as it forms. This can be achieved using a Dean-Stark apparatus for azeotropic distillation with solvents like toluene or by adding a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4 Å) directly to the reaction mixture.[1][2]

  • pH Optimization: Adjust the pH to a mildly acidic range. A catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), is commonly used.[1][5]

  • Increase Reactant Concentration: Using a slight excess (e.g., 1.1 equivalents) of one reactant (often the more volatile or easily removed one) can drive the equilibrium toward the product.[2][6]

  • Adjust Time and Temperature: Increase the reaction time or moderately increase the temperature.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

Q2: My final product contains unreacted starting materials, even after a long reaction time. What's wrong?

A: This is a classic sign of an incomplete reaction where the equilibrium is not favoring the product side.[7]

  • Cause: The primary cause is the presence of water, which hydrolyzes the imine bond, pushing the reaction in reverse.[2]

  • Solution: The most effective solution is rigorous water removal. Use a Dean-Stark apparatus or add molecular sieves to sequester the water byproduct and drive the reaction to completion.[1][2] Also, verify the stoichiometry of your reactants.[2]

Q3: The reaction mixture turned into a dark, tarry substance. What happened and can it be prevented?

A: Dark coloration, especially brown or black, often indicates oxidation or polymerization side reactions.[7]

  • Oxidation: Phenolic groups or other sensitive functionalities on your starting materials can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[7]

  • Polymerization: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and prone to polymerization under harsh conditions like excessively high temperatures.[1]

Recommended Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]

  • Milder Conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times, if possible.[7]

  • Catalyst Choice: Consider using a milder catalyst.[7]

Q4: I see unexpected peaks in my NMR spectrum. What could they be?

A: Unexpected peaks can arise from several sources, including common byproducts.

  • Aldol Condensation Products: If your aldehyde has α-hydrogens, it can undergo self-condensation under acidic or basic conditions, leading to α,β-unsaturated aldehyde or ketone byproducts.[7]

  • Solvent Residue: Ensure the product is thoroughly dried under a vacuum to remove any residual solvent.[7]

  • Isomers: Carefully analyze the spectral data to identify potential geometric isomers (E/Z) of the Schiff base.[7]

Recommended Solutions:

  • Minimize Aldol Condensation: If you suspect aldol byproducts, consider using a non-basic or milder acidic catalyst.[7] Purification via recrystallization or column chromatography can remove these impurities.[7]

  • Thorough Drying: Dry your sample extensively under high vacuum before analysis.

Q5: My purified Schiff base seems to be decomposing over time. How can I improve its stability?

A: Schiff base instability is primarily due to hydrolysis, where the imine bond is cleaved by water, reverting the compound to its original amine and aldehyde/ketone.[2][4] This is especially true for Schiff bases derived from aliphatic aldehydes.[8]

Recommended Solutions:

  • Anhydrous Conditions: Use dry solvents for both the reaction and purification steps. Handle and store the final product under anhydrous conditions.[2][8]

  • Control pH: Maintain a neutral pH during work-up and storage, as hydrolysis is catalyzed by both acids and bases.[4]

  • Proper Storage: Store the purified, thoroughly dried compound at a low temperature, sealed tightly to protect it from atmospheric moisture.[8]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on minimizing byproduct formation.

ParameterSuboptimal ConditionCommon Byproducts/IssuesOptimal ConditionExpected Outcome
pH Too Low (<4) or Too High (>6)Unreacted starting materials[1][3]Mildly Acidic (pH 4-5)[1]Faster reaction rate, higher yield.
Water Content No removalUnreacted starting materials (hydrolysis)[2]Active removal (Dean-Stark, molecular sieves)[1]Drives equilibrium to completion, high yield.
Temperature Excessively HighDark, tarry products (polymerization, oxidation)[7]Moderate heat (reflux in ethanol/toluene)[4][5]Clean reaction, minimized degradation.
Atmosphere AirColored impurities (oxidation products)[7]Inert (Nitrogen, Argon)[7]Prevents oxidation of sensitive functional groups.
Catalyst Strong Acid/BaseAldol products, polymerization[7][9]Catalytic weak acid (Acetic Acid, p-TsOH)[1]Controlled catalysis, reduced side reactions.

Experimental Protocols

Protocol 1: General Schiff Base Synthesis (Acid Catalysis)

This protocol provides a general procedure for the condensation of a primary amine with an aldehyde or ketone.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aldehyde/ketone (1.0 equivalent) and the primary amine (1.0-1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol, or toluene).[1][5]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops) or p-TsOH (0.05-0.1 equivalents).[4][5]

  • Dehydration (Optional but Recommended): If using toluene, fit the flask with a Dean-Stark apparatus to remove water azeotropically.[1] Alternatively, add activated 4 Å molecular sieves to the reaction mixture.[1]

  • Reaction: Heat the mixture to reflux and stir for the required time (typically 2-6 hours).[6][7]

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the limiting starting material.[1]

  • Isolation: Once complete, cool the reaction mixture to room temperature. If the product precipitates, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[7] If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is the most common method for purifying solid Schiff bases.[7]

  • Solvent Selection: Choose a solvent or solvent system (e.g., ethanol, ethanol/water, ethyl acetate/hexane) in which the Schiff base is highly soluble at high temperatures but sparingly soluble at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent needed to fully dissolve it.[2]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.[2]

Visualizations

Workflow & Logic Diagrams

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Aldehyde/Ketone & Amine in Solvent Catalyst Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Dehydrator Add Dehydrating Agent (e.g., Molecular Sieves) Catalyst->Dehydrator Heat Heat to Reflux & Stir Dehydrator->Heat Monitor Monitor by TLC Heat->Monitor Isolate Isolate Crude Product (Filtration / Evaporation) Monitor->Isolate Purify Purify Product (Recrystallization / Chromatography) Isolate->Purify Final Pure Schiff Base Purify->Final Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Water Is water being actively removed? Start->Check_Water Check_pH Is pH mildly acidic (4-5)? Check_Water->Check_pH Yes Action_Water Add molecular sieves or use Dean-Stark Check_Water->Action_Water No Check_Time_Temp Are reaction time and temperature sufficient? Check_pH->Check_Time_Temp Yes Action_pH Add catalytic amount of weak acid Check_pH->Action_pH No Check_Stoichiometry Is stoichiometry correct? Check_Time_Temp->Check_Stoichiometry Yes Action_Time_Temp Increase reflux time and monitor by TLC Check_Time_Temp->Action_Time_Temp No Action_Stoichiometry Use slight excess of one reactant Check_Stoichiometry->Action_Stoichiometry No Result Improved Yield Action_Water->Result Action_pH->Result Action_Time_Temp->Result Action_Stoichiometry->Result Byproduct_Formation_Causes cluster_conditions Reaction Conditions cluster_byproducts Resulting Byproducts / Issues C1 Presence of Water B1 Unreacted Starting Materials (via Hydrolysis) C1->B1 C2 Excessive Heat B2 Polymerization / Tarry Mess C2->B2 C3 Presence of Oxygen (Air) B3 Oxidation Products C3->B3 C4 Aldehyde with α-Hydrogens + Strong Catalyst B4 Aldol Condensation Products C4->B4

References

Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low to no yield of the desired product. What are the potential causes and how can I resolve this?

A1: Low or no yield in the synthesis of this compound, which is typically achieved through an Ullmann-type coupling reaction, can stem from several factors:

  • Inactive Catalyst: The copper catalyst is crucial for the reaction. If using copper powder, ensure it is activated (e.g., by washing with dilute acid to remove oxide layers) and finely divided. For copper(I) salts like CuI or Cu₂O, ensure they have not been oxidized to copper(II).

  • Insufficient Base: The reaction requires a base to deprotonate the 2-methylimidazole, making it nucleophilic. Ensure the base (e.g., NaH, K₂CO₃, Cs₂CO₃) is anhydrous and used in sufficient molar excess. For solid bases like K₂CO₃, ensure the powder is fine to maximize surface area.

  • Reaction Temperature: Ullmann couplings often require high temperatures, typically in the range of 110-150°C.[1][2] Verify that your reaction is reaching and maintaining the target temperature.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Purity of Reagents: Impurities in the starting materials (2-methylimidazole, 4-halobenzaldehyde) or solvent can interfere with the reaction. Ensure all reagents and the solvent (typically DMF or DMSO) are of high purity and anhydrous.

Q2: My reaction has stalled and is not proceeding to completion. What steps can I take?

A2: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Monitor Reactant Consumption: Use TLC or LC-MS to confirm if the starting materials are being consumed. If not, it points to a fundamental issue with the reaction setup (see Q1).

  • Add More Catalyst/Ligand: In some cases, the catalyst may deactivate over time. A fresh portion of the copper catalyst (and ligand, if used) can sometimes restart the reaction.

  • Increase Temperature: If the reaction is proceeding slowly, a moderate increase in temperature might enhance the reaction rate. However, be cautious as this can also lead to side product formation.

  • Consider a Ligand: While traditional Ullmann reactions often don't use ligands, modern variations show that ligands like L-proline or phenanthroline derivatives can significantly improve reaction efficiency and allow for milder conditions.[2][4][5]

Q3: I am observing significant impurity formation alongside my desired product. How can I minimize side reactions and purify my product?

A3: Impurity formation is a common challenge. Key strategies to address this include:

  • Protecting the Aldehyde: The aldehyde functional group can be sensitive to the basic and high-temperature conditions of the Ullmann reaction. Protecting it as an acetal (e.g., using ethylene glycol to form a dioxolane) before the coupling reaction can prevent side reactions. The protecting group can then be removed in a subsequent acidic workup step.[1]

  • Control of Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can lead to decomposition and the formation of byproducts. Monitor the reaction progress and stop it once the starting material is consumed.

  • Purification: The most common method for purifying the final product is silica gel column chromatography.[3] A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used to separate the desired product from impurities. Recrystallization can also be an effective final purification step.

Data Presentation: Reaction Conditions for N-Arylation of Imidazoles

The following table summarizes typical reaction conditions for Ullmann-type couplings to synthesize N-arylimidazoles, based on literature for analogous compounds.

ParameterCondition 1Condition 2Condition 3
Imidazole Reactant 2-methylimidazoleImidazoleImidazole
Aryl Halide 4-bromobenzaldehyde4-bromobenzaldehyde dimethyl acetal3-bromobenzaldehyde
Catalyst Cu₂OCopper powderCopper powder
Base Cs₂CO₃Sodium hydride (60% in oil)-
Ligand 4,7-Dimethoxy-1,10-phenanthrolineNoneNone
Solvent ButyronitrileDMFWater
Temperature 110 °C130-150 °CReflux
Reaction Time 24-48 hours4.5 hours3 days
Yield Good to excellentNot specified54%
Reference [2][1][3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methodologies for Ullmann-type couplings.

Materials:

  • 2-methylimidazole

  • 4-bromobenzaldehyde

  • Copper(I) oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Anhydrous butyronitrile (solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.2 mmol), 4-bromobenzaldehyde (1.0 mmol), Cu₂O (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add anhydrous butyronitrile (0.5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Check Product Yield start->check_yield low_yield Low / No Yield check_yield->low_yield Yield is low good_yield Good Yield check_yield->good_yield Yield is acceptable check_catalyst Verify Catalyst Activity & Loading low_yield->check_catalyst purify Purify Product (Column Chromatography) good_yield->purify check_base Ensure Anhydrous & Sufficient Base check_catalyst->check_base check_temp Confirm Reaction Temperature check_base->check_temp check_atmosphere Check for Inert Atmosphere check_temp->check_atmosphere check_purity Assess Reagent Purity check_atmosphere->check_purity end Synthesis Complete purify->end

Caption: Troubleshooting workflow for synthesis issues.

Synthesis Reaction Scheme

This diagram outlines the general Ullmann coupling reaction for the synthesis.

ReactionScheme cluster_conditions Reaction Conditions r1 2-methylimidazole plus + product This compound r1->product Ullmann Coupling r2 4-halobenzaldehyde r2->product Ullmann Coupling catalyst Cu Catalyst (e.g., Cu₂O) base Base (e.g., Cs₂CO₃) solvent Solvent (e.g., Butyronitrile) heat Heat (110-150 °C)

Caption: General reaction scheme for the synthesis.

References

Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The following information is curated to address specific challenges encountered during experimental procedures.

Catalyst Selection and Yield Optimization: A Comparative Overview

The synthesis of this compound is typically achieved through an N-arylation reaction, primarily via Ullmann condensation or Buchwald-Hartwig amination. The choice of catalyst is critical and directly impacts reaction efficiency, yield, and purity. Below is a summary of common catalytic systems and their reported effectiveness for the N-arylation of imidazoles.

Data Presentation: Comparison of Catalytic Systems for N-Arylation of Imidazoles

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Ullmann Condensation (Copper-Catalyzed)
CuI / LigandAryl IodideCs₂CO₃DMF110-14018-2485-95Effective for a range of imidazoles.
Cu₂O / 4,7-dimethoxy-1,10-phenanthrolineAryl BromideCs₂CO₃Butyronitrile11024-48GoodGood yields were obtained for 2-substituted imidazoles.[1]
CuBr / Pyridin-2-yl β-ketoneAryl BromideCs₂CO₃DMSO60-805-12ExcellentMild conditions and high yields for various azoles.[2]
Buchwald-Hartwig Amination (Palladium-Catalyzed)
Pd(OAc)₂ / BINAPAryl BromideCs₂CO₃Toluene1108GoodGeneral protocol for amination of aryl bromides.[3]
Pd₂(dba)₃ / XPhosAryl BromideNaOtBuToluene1004-24HighEffective for a variety of amine couplings.
Pd₂(dba)₃ / L1 (a biaryl phosphine)Aryl BromideBaseToluene/tBuOHRT-100-93High selectivity for N1-arylation of 4-methylimidazole.[4]

Note: Yields are based on studies of similar N-arylation reactions of imidazoles and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies for the two primary catalytic systems are provided below. These protocols are general and may require optimization for specific experimental setups.

Protocol 1: Ullmann-Type Copper-Catalyzed N-Arylation

This procedure is adapted from methodologies reported for the N-arylation of imidazoles with aryl halides.[1][5]

Materials:

  • 2-methylimidazole

  • 4-bromobenzaldehyde

  • Copper(I) oxide (Cu₂O)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Butyronitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add Cu₂O (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (15 mol%), and Cs₂CO₃ (1.4 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous butyronitrile.

  • Add 2-methylimidazole (1.2 equivalents) and 4-bromobenzaldehyde (1.0 equivalent).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Palladium-Catalyzed N-Arylation

This protocol is a general guideline based on established Buchwald-Hartwig amination procedures.[3][4]

Materials:

  • 2-methylimidazole

  • 4-bromobenzaldehyde

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.

  • Add NaOtBu (1.4 equivalents), 2-methylimidazole (1.2 equivalents), and 4-bromobenzaldehyde (1.0 equivalent).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is my reaction yield consistently low?

    • A1: Low yields can result from several factors:

      • Inefficient Catalyst System: The chosen catalyst or ligand may not be optimal. For sterically hindered substrates like 2-methylimidazole, bulky electron-rich phosphine ligands (for Pd catalysis) or specific diamine/phenanthroline ligands (for Cu catalysis) are often required.[1][6]

      • Inappropriate Base: The base might not be strong enough to deprotonate the imidazole effectively, or it may be sterically hindered. Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are generally preferred.

      • Poor Solvent Choice: The solvent should be anhydrous and capable of dissolving all reactants. Toluene, dioxane, DMF, and DMSO are common choices.

      • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion, especially with less reactive aryl bromides or chlorides.

  • Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

    • A2: Common side reactions include:

      • Hydrodehalogenation: The aryl halide is reduced to benzaldehyde. This can be minimized by ensuring strictly anaerobic conditions and using the appropriate ligand-to-metal ratio.

      • Homocoupling of the Aryl Halide: This can occur at high temperatures. Using a lower reaction temperature or a more active catalyst can mitigate this.

      • N-Arylation at the "wrong" nitrogen (for unsymmetrical imidazoles): While 2-methylimidazole is symmetrical with respect to its nitrogen atoms, other substituted imidazoles can lead to regioisomers. The choice of catalyst and reaction conditions can influence regioselectivity.

  • Q3: How does the methyl group at the 2-position of the imidazole affect the reaction?

    • A3: The 2-methyl group introduces steric hindrance around the nitrogen atoms.[7] This can slow down the rate of N-arylation compared to unsubstituted imidazole. To overcome this, more forcing reaction conditions (higher temperature, longer reaction time) or more active catalytic systems with bulky ligands may be necessary.

  • Q4: Can I use 4-chlorobenzaldehyde or 4-fluorobenzaldehyde instead of 4-bromobenzaldehyde?

    • A4: While possible, aryl chlorides are generally less reactive than aryl bromides in both Ullmann and Buchwald-Hartwig reactions, and aryl fluorides are typically unreactive under these conditions. The C-Cl bond is stronger and requires a more active catalyst, often a palladium catalyst with a highly electron-rich and bulky phosphine ligand (e.g., a biarylphosphine). Higher reaction temperatures are also usually required.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or very little product formation Inactive catalyst- Use a fresh batch of catalyst and ligand.- For Pd catalysis, ensure the Pd(0) species is generated (pre-formation step).- For Cu catalysis, ensure the copper source is of the correct oxidation state.
Insufficiently strong base- Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu).
Presence of oxygen or moisture- Ensure all reagents and solvents are anhydrous.- Maintain a strict inert atmosphere (Ar or N₂).
Low Yield Steric hindrance from the 2-methyl group- Increase reaction temperature and/or time.- Use a catalyst system known to be effective for hindered substrates (e.g., Pd with bulky biarylphosphine ligands).[6]
Incomplete reaction- Monitor the reaction over a longer period.- Consider a higher catalyst loading.
Formation of hydrodehalogenated byproduct (benzaldehyde) Reductive elimination from an undesired intermediate- Use a different ligand.- Ensure the reaction is strictly anaerobic.
Difficulty in product purification Presence of residual catalyst- For palladium, filtration through celite or a silica plug can help. Charcoal treatment can also be effective.- For copper, an aqueous ammonium chloride wash can help remove copper salts.
Similar polarity of product and starting materials- Optimize column chromatography conditions (solvent system, gradient).- Consider recrystallization if the product is a solid.

Visualizations

Logical Workflow for Catalyst Selection

CatalystSelection Start Start: Synthesize this compound ArylHalide Choose Aryl Halide Start->ArylHalide CatalystType Select Catalyst Type ArylHalide->CatalystType Ullmann Ullmann (Copper-Catalyzed) CatalystType->Ullmann Buchwald Buchwald-Hartwig (Palladium-Catalyzed) CatalystType->Buchwald Ullmann_Params Optimize: - Ligand (e.g., Phenanthroline) - Base (e.g., Cs₂CO₃) - Solvent (e.g., DMF, DMSO) Ullmann->Ullmann_Params Buchwald_Params Optimize: - Ligand (e.g., Bulky Phosphine) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Buchwald->Buchwald_Params Reaction Run Reaction & Monitor Ullmann_Params->Reaction Buchwald_Params->Reaction Analysis Analyze Yield & Purity Reaction->Analysis Optimize Troubleshoot & Optimize Analysis->Optimize End Optimal Product Yield Analysis->End Optimize->CatalystType ExperimentalWorkflow Setup Reaction Setup - Add catalyst, ligand, and base to a dry flask under inert atmosphere. - Add solvent, 2-methylimidazole, and 4-halobenzaldehyde. Heating Heating & Stirring - Heat the reaction mixture to the target temperature (e.g., 80-120 °C). - Stir vigorously to ensure proper mixing. Setup->Heating Monitoring Reaction Monitoring - Periodically take aliquots to monitor progress by TLC or LC-MS. Heating->Monitoring Workup Aqueous Workup - Cool the reaction mixture. - Quench the reaction and perform extraction with an organic solvent. - Wash with water and brine. Monitoring->Workup Purification Purification - Dry the organic layer and concentrate. - Purify the crude product by column chromatography or recrystallization. Workup->Purification Characterization Product Characterization - Confirm the structure and purity of the final product (NMR, MS, etc.). Purification->Characterization

References

Technical Support Center: Degradation Pathways of Imidazole-Based Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of imidazole-based aldehydes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for imidazole-based aldehydes?

A1: Imidazole-based aldehydes are susceptible to several degradation pathways, primarily driven by environmental factors and enzymatic activity. The main pathways include:

  • Oxidative Degradation: The imidazole ring and the aldehyde group are both prone to oxidation.[1][2] Oxidation of the imidazole ring can lead to the formation of hydroxylated species or even ring-opened products.[1][3] The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This can be a significant pathway, especially in the presence of oxidizing agents or through auto-oxidation.[3]

  • Photodegradation: Imidazole moieties can be sensitive to light, particularly UV radiation.[2][3] Exposure to light can lead to the formation of various degradation products, potentially involving radical reactions and rearrangement of the imidazole ring.[3][4]

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, substituents on the ring can be susceptible. For instance, amide linkages in more complex molecules containing an imidazole aldehyde moiety can be cleaved under acidic or basic conditions.[5]

  • Enzymatic Degradation: Aldehyde dehydrogenases (ALDHs) are a key class of enzymes that catalyze the oxidation of aldehydes, including imidazole-based aldehydes, to their corresponding carboxylic acids.[6][7][8] The efficiency of this degradation can depend on the specific ALDH isozyme and the structure of the imidazole aldehyde.[7] N-substitution on the imidazole ring can potentially block enzymatic degradation pathways.[9]

Q2: How can I monitor the degradation of my imidazole-based aldehyde?

A2: The most common and effective method for monitoring the degradation of imidazole-based aldehydes is through stability-indicating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[3][10][11][12] A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the remaining parent compound and the detection of new impurity peaks over time.

Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram can arise from several sources. Refer to the troubleshooting guide below for a systematic approach to identifying the cause. Common causes include degradation of your compound, impurities in your sample or solvent, or issues with the HPLC system itself. Ghost peaks can also result from degraded mobile phase additives.

Q4: My enzymatic degradation assay is showing high background noise. How can I reduce it?

A4: High background noise in an enzymatic assay, such as an ALDH activity assay, can be due to non-enzymatic reactions.[13] For example, a non-enzymatic interaction between NAD+ and the aldehyde substrate can lead to an increase in absorbance at 340 nm, mimicking NADH production.[13] To mitigate this, it is crucial to include a substrate blank (containing NAD+ and the aldehyde without the enzyme) in your experimental setup.[13] Running the assay at a physiological pH of 7.4 is also recommended to minimize this non-enzymatic reaction.[13]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Changing Retention Times System leaks, pump seal failure, air bubbles in the pump, or column degradation.Check for leaks, replace pump seals if necessary, degas the mobile phase to remove bubbles, and check column performance with a standard.
Ghost Peaks Impurities in the mobile phase, sample carryover, or degradation of mobile phase additives.Use high-purity solvents, run a blank gradient to identify the source of the peaks, and ensure proper cleaning of the injector. Prepare fresh mobile phase additives.
Poor Peak Shape Column overload, inappropriate mobile phase pH, or column contamination.Dilute the sample, adjust the mobile phase pH to ensure the analyte is in a single ionic form, and wash the column with a strong solvent.
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or detector lamp aging.Ensure proper mobile phase mixing, use a column oven to maintain a stable temperature, and check the detector lamp's usage hours.
Low Yields in Degradation Studies
Problem Possible Cause Suggested Solution
Low Yield of Degradation Products Insufficient stress applied, or the compound is highly stable under the tested conditions.Increase the duration or intensity of the stress condition (e.g., higher temperature, stronger acid/base concentration). A target degradation of 5-20% is often recommended for forced degradation studies.[14]
Poor Mass Balance Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore), or they are adsorbing to the sample container.Use a mass spectrometer to detect a wider range of degradation products. Use silanized vials to minimize adsorption.
Inconsistent Results Variability in experimental conditions (e.g., temperature, light exposure).Ensure tight control over all experimental parameters. Use a photostability chamber for light exposure studies and a calibrated oven for thermal stress.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on an imidazole-based aldehyde to identify potential degradation pathways.

Objective: To assess the intrinsic stability of an imidazole-based aldehyde under various stress conditions and to generate potential degradation products for characterization.

Materials:

  • Imidazole-based aldehyde

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC-UV or LC-MS method

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the imidazole-based aldehyde in a suitable solvent.

  • Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature. Collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature. Collect samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60 °C). Collect samples at various time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines. Keep control samples protected from light.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC or LC-MS method to determine the percentage of the remaining parent compound and to detect the formation of degradation products.

Aldehyde Dehydrogenase (ALDH) Activity Assay Protocol

This protocol describes a 96-well plate-based colorimetric assay to measure the enzymatic degradation of an imidazole-based aldehyde by ALDH.[6]

Objective: To determine the rate of enzymatic oxidation of an imidazole-based aldehyde to its corresponding carboxylic acid by measuring the production of NADH.

Materials:

  • Purified ALDH enzyme

  • Imidazole-based aldehyde substrate

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the imidazole-based aldehyde in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Dilute the ALDH enzyme to the desired concentration in cold assay buffer. Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Add Assay Buffer to each well.

    • Add the NAD+ solution to a final concentration of 2.5 mM.[6]

    • Add varying concentrations of the imidazole-based aldehyde substrate.

    • Include a "no substrate" control (add solvent instead of the aldehyde) and a "no enzyme" control.

  • Initiation of Reaction:

    • Initiate the reaction by adding the ALDH enzyme working solution to each well.

  • Measurement:

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25 °C or 37 °C).[6]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.

    • Plot the reaction rate against the substrate concentration to determine kinetic parameters such as Km and Vmax.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from enzymatic degradation studies. Data for specific imidazole-based aldehydes should be determined experimentally.

Table 1: Kinetic Parameters for the Oxidation of Imidazole- and Pyrazole-Derived Aldehydes by Plant ALDH2C1

SubstrateK_m_ (µM)k_cat_ (s⁻¹)
Imidazole-4-carbaldehyde10 - 20000.1 - 1.0
Imidazole-2-carbaldehydeGenerally slower oxidation than 4-carbaldehyde-
Pyrazole-4-carbaldehyde10 - 20000.1 - 1.0
Benzaldehyde (Reference)--
p-Anisaldehyde (Reference)--

Data is presented as a range based on findings for various derivatives.[7] The carbaldehyde group at position 4 of imidazole was oxidized faster than that at position 2.[7]

Visualizations

degradation_pathway imidazole_aldehyde Imidazole-Based Aldehyde oxidized_product Carboxylic Acid (via ALDH) imidazole_aldehyde->oxidized_product Enzymatic Oxidation hydroxylated_product Hydroxylated Intermediate imidazole_aldehyde->hydroxylated_product Oxidation (ROS) photodegradation_products Photodegradation Products imidazole_aldehyde->photodegradation_products UV Light ring_opened_product Ring-Opened Products hydroxylated_product->ring_opened_product Further Oxidation

Caption: Potential degradation pathways of an imidazole-based aldehyde.

experimental_workflow start Start: Imidazole-Aldehyde Sample stress Apply Stress Condition (Heat, Light, pH, Oxidant) start->stress sampling Collect Samples at Time Points stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data pathway Elucidate Degradation Pathway data->pathway

Caption: Experimental workflow for a forced degradation study.

troubleshooting_tree start Unexpected Peak in HPLC q1 Is the peak present in a blank injection (solvent only)? start->q1 a1_yes Source is mobile phase, system contamination, or carryover q1->a1_yes Yes q2 Is the peak present in the initial (T=0) sample? q1->q2 No a2_yes Impurity in the starting material q2->a2_yes Yes a2_no Likely a degradation product q2->a2_no No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Purifying 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde presents a unique challenge due to its bifunctional nature. The presence of a basic 2-methyl-1H-imidazole ring and an electrophilic benzaldehyde group requires careful selection of chromatographic conditions to achieve high purity without causing degradation or significant yield loss. This guide provides detailed answers to common questions and troubleshooting strategies for successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying this compound with column chromatography?

A1: The recommended starting point involves using standard silica gel as the stationary phase with a gradient elution. Due to the basicity of the imidazole moiety, which can cause significant peak tailing on acidic silica, it is crucial to add a basic modifier to the mobile phase.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes is a common choice. An alternative for more polar impurities is dichloromethane (DCM) and methanol (MeOH).[1]

  • Crucial Additive: Incorporate 0.5-1% triethylamine (TEA) or a similar basic modifier into the eluent to neutralize the acidic silanol groups on the silica surface.[1] This minimizes strong interactions with the basic imidazole nitrogen, leading to improved peak shape and recovery.

Q2: How do I select the optimal solvent system (mobile phase)?

A2: The best method for selecting a solvent system is to perform preliminary analysis using Thin-Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of your crude product and spot it on a silica gel TLC plate.

  • Development: Develop several plates using different solvent systems (e.g., varying ratios of Hexane:EtOAc or DCM:MeOH, always including ~1% TEA).

  • Analysis: The ideal solvent system will show good separation between your target compound and its impurities, with the target compound having an Rf (retention factor) value of approximately 0.2-0.35 . This Rf range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times).

Q3: Should I use wet or dry loading for my sample?

A3: For this compound, dry loading is highly recommended . This compound may have limited solubility in the low-polarity solvents used at the beginning of the elution. Dry loading ensures a more uniform application of the sample to the column, resulting in sharper bands and better separation.[1]

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.

    • Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, free-flowing powder is obtained.[2]

    • Gently layer this powder on top of the packed column.

Troubleshooting Guide

Table 1: Troubleshooting Common Purification Issues
Issue Probable Cause Recommended Solution
Significant Peak Tailing Strong acid-base interaction between the basic imidazole ring and acidic silanol groups on the silica gel surface.[1]1. Add a Basic Modifier: Ensure your mobile phase contains 0.5-1% triethylamine (TEA) or pyridine to mask the acidic sites.[1] 2. Change Stationary Phase: Switch to neutral or basic alumina, which is less acidic and often provides better results for basic compounds.[1][3]
Low Yield / Recovery 1. Irreversible Adsorption: The compound is binding too strongly to the silica gel. 2. Compound Degradation: The compound is not stable on the acidic stationary phase.[1][4]1. Deactivate the Silica: Pre-flush the column with your eluent containing TEA before loading the sample.[5] 2. Use Alumina: Switch to a neutral or basic alumina stationary phase.[1] 3. Run Faster: Use flash chromatography (applying pressure) to minimize the compound's contact time with the stationary phase.
Poor Separation of Impurities The chosen mobile phase does not have the right selectivity for the mixture.1. Optimize with TLC: Re-evaluate your solvent system. Test different solvent combinations (e.g., switching from EtOAc to diethyl ether or from DCM to chloroform). 2. Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This helps separate compounds with close Rf values.
Compound Degradation on Column The compound is sensitive to the acidic nature of silica gel. The aldehyde group could also be susceptible to reactions on an active surface.[4]1. Deactivate Silica Gel: Flush the packed column with a solvent system containing 1-3% TEA before use.[5] 2. Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative for acid-sensitive compounds.[3]

Experimental Protocols and Data

Detailed Protocol for Purification
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:EtOAc with 1% TEA) that provides an Rf of ~0.25 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Column Deactivation (Recommended):

    • Pass 2-3 column volumes of the initial eluent (containing 1% TEA) through the packed column to neutralize the silica surface.[5]

  • Sample Loading (Dry Method):

    • Adsorb the crude product onto a small amount of silica gel as described in the FAQ section.

    • Carefully add the resulting powder to the top of the packed silica bed, then add a thin protective layer of sand.[2]

  • Elution:

    • Begin eluting with the low-polarity solvent system identified during TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% EtOAc to 10%, 20%, and so on, based on the separation observed via TLC.

  • Fraction Collection and Analysis:

    • Collect fractions of equal volume.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Mobile Phase Systems
Table 2: Mobile Phase Systems for Initial Screening
System Polarity Best For... Notes
Hexane / Ethyl AcetateLow to MediumGeneral purpose, good for separating compounds of moderate polarity.Start with a low percentage of EtOAc (e.g., 5%) and increase gradually.
Dichloromethane / MethanolMedium to HighSeparating more polar compounds and impurities.[1]Use a low percentage of MeOH initially (e.g., 1-2%) as it is a very polar solvent.
Chloroform / MethanolMedium to HighAn alternative to DCM/MeOH that can offer different selectivity.[1]Ensure proper ventilation due to chloroform's toxicity.
Always add 0.5-1% Triethylamine (TEA) to all mobile phases.

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample TLC_Analysis TLC Analysis for Solvent Selection Crude->TLC_Analysis Select_System Select Solvent System (Target Rf ≈ 0.25) TLC_Analysis->Select_System Prepare_Column Pack Column with Silica Gel Select_System->Prepare_Column Deactivate Deactivate Column (Flush with TEA/Eluent) Prepare_Column->Deactivate Dry_Load Dry Load Sample onto Silica Deactivate->Dry_Load Load_Sample Load Sample onto Column Dry_Load->Load_Sample Elute Gradient Elution Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methodology.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its accurate purity determination. HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for aromatic aldehydes and imidazole derivatives.[2][3] This guide details a proposed reversed-phase HPLC (RP-HPLC) method and compares its performance with GC-MS, another powerful analytical technique often employed for the analysis of volatile and semi-volatile compounds.[4]

Experimental Protocols

A validated RP-HPLC method is fundamental for the reliable determination of this compound purity. The following protocol is based on established methods for similar imidazole derivatives and aromatic aldehydes.[5][6][7]

High-Performance Liquid Chromatography (HPLC) Method

  • Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 20 min, then hold at 20% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

    • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (e.g., 2-methylimidazole, 4-fluorobenzaldehyde) at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comparative analysis, GC-MS can be employed, typically requiring derivatization to improve the volatility and thermal stability of the analyte.[4]

  • Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Derivatization Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a suitable agent for derivatizing aldehydes.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
  • Sample Preparation (with Derivatization):

    • Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a solution of PFBHA in a suitable solvent and a catalytic amount of acid.

    • Heat the mixture to complete the derivatization reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Data Presentation and Comparison

The performance of the proposed HPLC method is compared with the alternative GC-MS method in the following tables. The data presented are representative of what would be expected from a validated method for such an analyte.

Table 1: Method Performance Comparison

ParameterHPLCGC-MS
Specificity HighHigh (with MS detection)
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Linearity (r²) >0.999>0.998
Precision (%RSD) <2.0%<5.0%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time ~30 min~25 min (excluding derivatization)
Sample Preparation Simple dissolutionRequires derivatization
Compound Volatility Not a limiting factorRequires volatile/derivatized compounds

Table 2: Comparison of Advantages and Disadvantages

TechniqueAdvantagesDisadvantages
HPLC - Excellent for non-volatile and thermally labile compounds.- High precision and accuracy.- Robust and reproducible.[2]- May not be suitable for highly volatile impurities.- Structural elucidation is limited with UV detection.
GC-MS - High sensitivity and specificity with MS detection.- Excellent for identifying unknown volatile impurities.- Provides structural information.[4]- Requires derivatization for non-volatile compounds.- Derivatization can introduce variability.- Not suitable for thermally labile compounds.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC Purity Validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add PFBHA & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Gas Chromatographic Separation (DB-5ms Column) inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

References

A Comparative Guide to Imidazole- and Pyrazole-Based Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of imidazole- and pyrazole-based aldehydes, focusing on their synthesis, physicochemical properties, reactivity, and applications in medicinal chemistry. The information presented is intended to aid researchers in making informed decisions when selecting scaffolds for synthetic pathways and drug design.

Structural and Physicochemical Properties: A Tale of Two Isomers

Imidazole and pyrazole are structural isomers, both five-membered aromatic heterocycles with the molecular formula C₃H₄N₂. The fundamental distinction lies in the arrangement of their two nitrogen atoms. In imidazole, the nitrogens occupy the 1 and 3 positions, separated by a carbon atom, while in pyrazole, they are adjacent at the 1 and 2 positions. This seemingly subtle difference has profound implications for their physical and chemical properties.

Computational studies and experimental data indicate that the imidazole ring is generally more stable than the pyrazole ring.[1][2] This increased stability is attributed to the coulombically favorable N-C-N arrangement in imidazole, which contrasts with the potentially repulsive N-N bond in pyrazole.[1][2] Furthermore, imidazole is a stronger base than pyrazole.[1]

PropertyImidazolePyrazole
Nitrogen Positions 1,3-Diazole1,2-Diazole
Ring Stability More stableLess stable than imidazole
Basicity Stronger baseWeaker base
Key Structural Feature N-C-N arrangementN-N adjacent arrangement

Synthesis of Imidazole- vs. Pyrazole-Based Aldehydes

The synthetic routes to aldehydes of these two heterocycles are distinct and well-established. Imidazole aldehydes are commonly synthesized via multicomponent reactions, while pyrazole aldehydes are frequently prepared through formylation reactions.

Imidazole Aldehyde Synthesis: The Debus-Radziszewski Reaction

A prevalent method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction.[1][3][4] This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (such as ammonium acetate).[1][3][4]

Pyrazole Aldehyde Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of pyrazole-4-carbaldehydes.[5][6][7] This reaction typically involves the formylation of a hydrazone using the Vilsmeier reagent, which is a complex of a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[5][6][7]

Data Presentation: A Comparative Look at Synthesis

The following tables summarize quantitative data for the synthesis of representative imidazole and pyrazole derivatives.

Table 1: Synthesis of 2,4,5-Triphenylimidazole via Debus-Radziszewski Reaction

ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Benzoin, Benzaldehyde, AmmoniaRefluxNot specified478[8]
Benzil, Benzaldehyde, Ammonium AcetateGlacial Acetic Acid1003-4Not specified[9]
Benzil, Benzaldehyde, Ammonium AcetateH₂SO₄·SiO₂110190[9]
Benzil, Benzaldehyde, Ammonium AcetateMicrowave (solvent-free)Not specifiedNot specifiedHigh[10]

Table 2: Synthesis of Substituted Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

Hydrazone PrecursorReaction ConditionsTimeYield (%)Reference
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazineDMF/POCl₃, reflux6 h90[11]
1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazoneDMF/POCl₃, 70°C5-6 hGood[11]
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazineDMF/POCl₃, 55°C6 hExcellent[11]
Acetophenone phenylhydrazonesDMF/POCl₃, 50-60°C5-6 hNot specified[12]
3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-oneDMF/POCl₃, room temp.2-3 h87[12]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triphenylimidazole (Debus-Radziszewski Reaction)

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

Procedure:

  • In a round-bottom flask, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).[13]

  • Add glacial acetic acid (5 mL) to the flask.[13]

  • Heat the mixture to reflux (approximately 120°C) for 2 hours.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[13]

Protocol 2: General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes (Vilsmeier-Haack Reaction)

Materials:

  • Substituted hydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Reaction flask with a stirrer and dropping funnel

  • Ice bath

Procedure:

  • In a reaction flask, prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C with stirring.

  • To the freshly prepared Vilsmeier reagent, add the corresponding hydrazone (1.0 equivalent) portion-wise while maintaining the temperature at 0-5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 1 hour), and then heat to a specific temperature (e.g., 70-80°C) for a designated period (e.g., 2-6 hours), as optimized for the specific substrate.[11][12][14]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Mandatory Visualizations

Signaling Pathway Diagrams

Certain derivatives of imidazole- and pyrazole-based compounds are known to interact with key signaling pathways implicated in various diseases.

Imidazole Derivatives and the p38 MAP Kinase Pathway: Many substituted imidazole derivatives have been developed as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key regulator of inflammatory responses.[15][16]

p38_MAPK_Pathway stimulus Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimulus->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MAPKAPK2, ATF-2) p38->downstream imidazole Imidazole-based Aldehyde Derivative imidazole->p38 Inhibition response Inflammatory Response (e.g., Cytokine Production) downstream->response

Caption: p38 MAPK signaling pathway and the inhibitory action of imidazole derivatives.

Pyrazole Derivatives and the NF-κB Signaling Pathway: Pyrazole-containing compounds have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation cytoplasm Cytoplasm nucleus Nucleus gene Gene Transcription (Pro-inflammatory genes) nfkb_nuc->gene pyrazole Pyrazole-based Aldehyde Derivative pyrazole->ikk Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of imidazole and pyrazole aldehydes.

Debus-Radziszewski Imidazole Synthesis Workflow:

Debus_Radziszewski_Workflow start Start Materials (1,2-Dicarbonyl, Aldehyde, Ammonium Acetate) reaction One-Pot Condensation (Reflux in Solvent) start->reaction workup Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product Substituted Imidazole purification->product

Caption: General workflow for the Debus-Radziszewski synthesis of imidazoles.

Vilsmeier-Haack Pyrazole Aldehyde Synthesis Workflow:

Vilsmeier_Haack_Workflow start Start Materials (Hydrazone, DMF, POCl₃) vilsmeier_prep Vilsmeier Reagent Formation (0°C) start->vilsmeier_prep formylation Formylation and Cyclization (Heating) vilsmeier_prep->formylation workup Work-up (Quenching with Ice, Neutralization) formylation->workup purification Purification (Filtration, Recrystallization) workup->purification product Pyrazole-4-carbaldehyde purification->product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole aldehydes.

Conclusion

Both imidazole- and pyrazole-based aldehydes are invaluable building blocks in the synthesis of biologically active compounds. The choice between these two scaffolds depends on the specific synthetic strategy and the desired physicochemical and pharmacological properties of the target molecule. Imidazole aldehydes, often prepared through multicomponent reactions, are part of a more stable and basic heterocyclic system. In contrast, pyrazole aldehydes, typically synthesized via the Vilsmeier-Haack reaction, offer a different arrangement of nitrogen atoms that also leads to a wide spectrum of biological activities. Understanding the distinct synthetic pathways and chemical nature of these isomeric aldehydes is crucial for their effective application in drug discovery and development.

References

Comparative Analysis of the Biological Activity of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often centers on the exploration of heterocyclic scaffolds due to their diverse biological activities. Among these, 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has emerged as a versatile building block for the synthesis of compounds with significant pharmacological potential.[1] This guide provides a comparative overview of the biological activities of derivatives of this imidazole-based compound against other key heterocycles, supported by experimental data and methodologies. The imidazole ring is a common functional group in many biologically active molecules, suggesting that this compound can serve as a scaffold for developing new drugs.[1]

Anticancer Activity: A Competitive Edge

Derivatives of this compound have demonstrated notable anticancer properties. Structure-activity relationship studies have revealed that the 2-methyl substituent on the imidazole ring can significantly enhance biological activity compared to unsubstituted analogs, offering a strategic advantage in designing more potent therapeutic agents.[1]

In a comparative context, novel ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives have been synthesized and evaluated for their anticancer potential.[2] Notably, compounds with electron-withdrawing groups, such as fluorine, on the indole moiety exhibited enhanced anticancer activity, particularly against ER-α-positive breast cancer cells.[2]

Similarly, benzimidazole derivatives have been extensively studied as potential anticancer agents.[3][4] Certain novel bis-benzimidazole derivatives have shown potent inhibitory activity against a panel of 60 cancer cell lines, with some compounds inhibiting human topoisomerase I at low micromolar concentrations.[3] Furthermore, imidazol-2-one derivatives have been synthesized and shown to have cytotoxic activities in vitro against various human cancer cell lines, with some compounds exhibiting efficacy similar to or greater than the established drug docetaxel.[5]

Table 1: Comparative Anticancer Activity of Heterocyclic Derivatives

Compound ClassDerivative ExampleCancer Cell LineActivity Metric (IC50/GI50)Reference
Imidazole-IndoleMDT-32T47D, MCF-7, MDA-MB-231>50% inhibition[2]
Imidazole-IndoleMDT-47T47D, MCF-7>50% inhibition[2]
Bis-benzimidazole12bNCI 60 panel16 µM (IC50 against Hu Topo I)[3]
Imidazol-2-one7b, 7iVarious human cancer cell linesSimilar to or greater than docetaxel[5]

Antimicrobial and Antifungal Efficacy

The imidazole moiety is a well-established pharmacophore in antimicrobial and antifungal agents.[1][6] Derivatives of this compound are being explored for these properties, with preliminary studies indicating their potential to inhibit certain cytochrome P450 enzymes, which are crucial for microbial survival and drug metabolism.[1]

For comparison, newly synthesized 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one compounds have been tested for their antimicrobial activities against several strains of Gram-positive and Gram-negative bacteria, as well as molds and yeasts.[7] Another study highlights the antimycotic activity of an imidazolylmethylaniline derivative, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, when compared to established antifungal agents like miconazole, ketoconazole, and bifonazole.[8]

Furthermore, a series of 2-(imidazo[2,1-b][1][3][7]thiadiazol-5-yl)-1H-benzimidazole derivatives were synthesized and screened for their in vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv.[9] Several of these compounds demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[9] Structure-activity relationship studies in this series indicated that the presence of a p-substituted phenyl group in the imidazo[2,1-b][1][3][7]thiadiazole ring and/or a chloro group in the benzimidazole ring enhanced anti-tuberculosis activity.[9]

Table 2: Comparative Antimicrobial Activity of Heterocyclic Derivatives

Compound ClassDerivative ExampleTarget OrganismActivity Metric (MIC)Reference
Imidazo-thiadiazole-benzimidazole5c, 5d, 5l, 5p, 5r, 5z, 5aaMycobacterium tuberculosis H37Rv3.125 µg/mL[9]
ImidazolylmethylanilineN-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamineVarious fungiComparable to miconazole, ketoconazole[8]
Amidinobenzimidazole-Triazole8cMethicillin-resistant Staphylococcus aureus (MRSA)Strong inhibitory activity[10]
Amidinobenzimidazole-Triazole7aESBL-producing Escherichia coliPotent activity[10]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., T47D, MCF-7, MDA-MB-231, HEK-293, and A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., MDT-32, MDT-47) and a positive control (e.g., Tamoxifen) for a specified period (e.g., 48 hours).[2]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell inhibition is calculated relative to untreated control cells.

In Vitro Anti-tuberculosis Activity Screening
  • Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium.

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Microplate Alamar Blue Assay (MABA): The assay is performed in 96-well microplates. The test compounds are serially diluted in the wells.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[9]

Visualizing Molecular Synthesis and Activity Pathways

To better understand the relationships between chemical synthesis and biological evaluation, the following diagrams illustrate a generalized workflow and a conceptual structure-activity relationship.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-fluorobenzaldehyde) intermediate Intermediate Synthesis (e.g., 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde) start->intermediate Reaction 1 (e.g., Nucleophilic Substitution) final_product Final Derivative (e.g., Thiosemicarbazone) intermediate->final_product Reaction 2 (e.g., Condensation) screening In Vitro Screening (e.g., Anticancer, Antimicrobial) final_product->screening data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Generalized workflow from chemical synthesis to biological evaluation of heterocyclic compounds.

structure_activity_relationship cluster_substituents Substituent Effects Core Heterocyclic Core (e.g., Imidazole) EWG Electron-Withdrawing Groups (e.g., -F, -Cl) EDG Electron-Donating Groups (e.g., -OCH3) Methyl Methyl Group (at position 2) Activity Biological Activity (e.g., Anticancer, Antimicrobial) EWG->Activity Enhances Activity EDG->Activity Modulates Activity Methyl->Activity Enhances Activity

Caption: Conceptual diagram of structure-activity relationships for imidazole derivatives.

References

A Spectroscopic Comparison: 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the key intermediate 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde with its common precursors, 2-methylimidazole and 4-fluorobenzaldehyde. Understanding the distinct spectroscopic signatures of these molecules is crucial for reaction monitoring, quality control, and structural verification in synthetic and medicinal chemistry. This document presents a summary of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Synthetic Relationship

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 2-methylimidazole and an activated benzaldehyde derivative, such as 4-fluorobenzaldehyde. This reaction forms the basis for the spectroscopic comparisons detailed below.

Synthetic Pathway of this compound 2-methylimidazole 2-methylimidazole product This compound 2-methylimidazole->product + 4-fluorobenzaldehyde 4-fluorobenzaldehyde 4-fluorobenzaldehyde->product Base, Solvent, Heat

Synthetic route to the target compound.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound and its precursors.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundAldehydic Proton (s)Aromatic Protons (m)Imidazole ProtonsMethyl Protons (s)
This compound ~9.9 - 10.1~7.5 - 8.1~6.9 - 7.3~2.4
2-Methylimidazole --~6.9 (s), ~11.9 (br s, NH)~2.4
4-Fluorobenzaldehyde 9.977.16 - 7.98--
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC=OAromatic CarbonsImidazole CarbonsMethyl Carbon
This compound ~192~120-145~121, ~129, ~146~14
2-Methylimidazole --~121.1, ~144.5~13.4
4-Fluorobenzaldehyde 190.5116.4 (d, J=22.3 Hz), 132.2 (d, J=9.7 Hz), 132.8 (d, J=9.5 Hz), 166.5 (d, J=256.7 Hz)--
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-H (Aromatic) StretchC-N StretchC-F StretchN-H Stretch
This compound ~1700 - 1710~1600, ~1520~3100 - 3150~1300 - 1350--
2-Methylimidazole ---~1448-~2200 - 3200 (broad)[1]
4-Fluorobenzaldehyde ~1700~1600, ~1500~3050 - 3100-~1230-
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺)Key Fragments
This compound C₁₁H₁₀N₂O186.21186185 (M-H), 157 (M-CHO)
2-Methylimidazole C₄H₆N₂82.118281 (M-H), 54, 55
4-Fluorobenzaldehyde C₇H₅FO124.11124123 (M-H), 95 (M-CHO), 75

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., Bruker, 400 or 500 MHz).

  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Typical parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.

  • ¹³C NMR Acquisition : Proton-decoupled spectra were acquired. A sufficient number of scans were averaged to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 s.

  • Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : FTIR spectra were recorded on an FTIR spectrometer (e.g., Bruker Tensor 27) equipped with a suitable detector.

  • Sample Preparation : For liquid samples like 4-fluorobenzaldehyde, a thin film was prepared between two NaCl or KBr plates. For solid samples like 2-methylimidazole and this compound, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) was recorded. The sample was then placed in the beam path, and the spectrum was recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra were obtained using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) at 70 eV is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) may be used.

  • Sample Introduction : For GC-MS, a dilute solution of the sample in a volatile solvent was injected into the GC, where it was vaporized and separated before entering the mass spectrometer. For direct infusion ESI-MS, the sample was dissolved in a suitable solvent and introduced directly into the ion source.

  • Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and its precursors, 2-methylimidazole and 4-fluorobenzaldehyde. The appearance of the aldehydic proton and carbonyl carbon signals in the NMR spectra, along with the characteristic C=O stretch in the IR spectrum, are definitive markers for the formation of the benzaldehyde product. Furthermore, the changes in the aromatic and imidazole regions of the NMR spectra, as well as the disappearance of the N-H stretch from 2-methylimidazole and the C-F stretch from 4-fluorobenzaldehyde in the IR spectrum of the product, provide corroborating evidence for the successful synthesis. Mass spectrometry confirms the molecular weight of each compound and offers insights into their fragmentation patterns, further aiding in their identification. This comparative guide serves as a valuable resource for researchers in the synthesis and analysis of this important chemical intermediate.

References

A Comparative Guide to Imidazolyl-Based Linkers in MOF Synthesis: A Focus on 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the performance of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde in Metal-Organic Framework (MOF) synthesis is not extensively available in published literature, this guide provides a comparative analysis based on structurally similar and commonly used linkers. By examining the performance of analogous imidazolyl-based and conventional carboxylate linkers, we can infer the potential characteristics and performance of MOFs derived from this compound.

This guide will focus on a comparison between a representative multi-topic imidazolyl linker, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) , a simple imidazolyl linker, 2-methylimidazole , and a widely used carboxylate linker, trimesic acid (BTC or 1,3,5-benzenetricarboxylic acid) .

Performance Comparison of MOF Linkers

The choice of organic linker is a critical factor in determining the physicochemical properties of a MOF, including its porosity, surface area, stability, and ultimately its application. Imidazole-based linkers, like the benzimidazole-functionalized TIBM, are known for creating MOFs with high chemical and thermal stability. The nitrogen atoms in the imidazole ring act as effective coordination sites for metal ions.

Table 1: Quantitative Comparison of MOFs Synthesized with Different Linkers

PropertyTIBM-Cu[1][2][3]ZIF-8 (from 2-methylimidazole)[4]Mo₃(BTC)₂ (TUDMOF-1)[5][6][7]
BET Surface Area (m²/g) Not explicitly stated, but noted for high porosity~21721280
Pore Volume (cm³/g) Not explicitly stated1.540.67
Pore Size (nm) 0.3–1.5Microporous with mesopores observedMicroporous
CO₂ Adsorption Capacity 3.60 mmol/g (at 298 K, 1 bar)Data not available in provided resultsData not available in provided results
CO₂/N₂ Selectivity 53Data not available in provided resultsData not available in provided results
Thermal Stability Stable up to certain temperatures (specifics not in results)Decomposition begins at higher temperatures for samples synthesized in methanol/ethanolData not available in provided results

Analysis of Performance:

  • Porosity and Surface Area: The TIBM-Cu MOF demonstrates significant porosity, which is crucial for applications in gas storage and separation[1][2][3]. ZIF-8, synthesized from the simpler 2-methylimidazole linker, exhibits a very high BET surface area, indicating a highly porous structure[4]. The BTC-based MOF, TUDMOF-1, also shows a substantial surface area and micropore volume[5][6][7].

  • Gas Adsorption: The TIBM-Cu MOF shows excellent CO₂ adsorption capacity and high selectivity over N₂, making it a promising candidate for carbon capture applications[1][2][3]. The performance in this area is attributed to the open copper sites within the framework[1][3].

  • Stability: MOFs constructed from imidazolyl-based linkers are generally noted for their high thermal and chemical stability[8]. The robust coordination between the imidazole nitrogen and the metal centers contributes to this stability.

Experimental Protocols

A general and widely used method for the synthesis of these MOFs is the solvothermal method . The specific conditions can be tailored to target a desired crystal structure and porosity.

General Solvothermal Synthesis Protocol:

  • Precursor Preparation: The metal salt (e.g., copper nitrate, zinc nitrate) and the organic linker (e.g., TIBM, 2-methylimidazole, BTC) are dissolved in a suitable solvent, which is often a polar aprotic solvent like N,N-dimethylformamide (DMF)[9].

  • Reaction: The solution is sealed in a Teflon-lined stainless steel autoclave and heated in an oven at a specific temperature (typically between 100°C and 250°C) for a set period (ranging from 12 to 48 hours)[9].

  • Cooling and Isolation: The autoclave is allowed to cool to room temperature. The resulting crystalline product is then separated from the solvent by filtration or centrifugation[9].

  • Washing: The isolated MOF crystals are washed with fresh solvent to remove any unreacted starting materials trapped within the pores[10].

  • Activation: To make the pores accessible for applications, the solvent molecules residing within the MOF channels are removed. This is often achieved by heating the MOF under vacuum[9][11].

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure of the synthesized MOF[8].

  • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the MOF[8].

  • Brunauer–Emmett–Teller (BET) Analysis: This technique is used to measure the surface area and pore size distribution of the porous material[8].

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the MOF crystals[12].

Visualizations

Below are diagrams illustrating the logical workflow of MOF synthesis and the influence of linker choice on the final properties of the material.

MOF_Synthesis_Workflow cluster_synthesis Synthesis start Precursor Solution (Metal Salt + Linker) reaction Solvothermal Reaction (in Autoclave) start->reaction Heat cooling Cooling & Crystallization reaction->cooling isolation Isolation (Filtration/Centrifugation) cooling->isolation washing Washing isolation->washing activation Activation (Solvent Removal) washing->activation end Porous MOF Material activation->end

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Linker_Influence_Diagram cluster_inputs Inputs cluster_properties Resulting MOF Properties cluster_applications Potential Applications linker Organic Linker Choice (e.g., Imidazole vs. Carboxylate) porosity Porosity & Surface Area linker->porosity stability Thermal & Chemical Stability linker->stability functionality Chemical Functionality linker->functionality metal Metal Node metal->porosity metal->stability gas_storage Gas Storage & Separation porosity->gas_storage catalysis Catalysis stability->catalysis functionality->catalysis drug_delivery Drug Delivery functionality->drug_delivery

Caption: Influence of linker and metal choice on MOF properties and applications.

References

assessing the antimicrobial efficacy of Schiff bases from 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimicrobial efficacy of Schiff bases derived from 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Due to the limited availability of specific data on the 2-methyl derivative, this guide utilizes data from the closely related Schiff bases of 4-(1H-imidazol-1-yl)benzaldehyde as a primary reference point for comparison against conventional antimicrobial agents.

Executive Summary

Imidazole-based Schiff bases are a class of compounds with recognized potential in antimicrobial drug discovery.[1][2] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[3] This guide synthesizes available data to compare their efficacy against established antimicrobial drugs, outlines the experimental methodologies for such assessments, and visualizes the key processes involved. While direct quantitative data for Schiff bases from this compound is not currently available in the cited literature, studies on analogous compounds derived from 4-(imidazol-1-yl)benzaldehyde indicate promising activity against a range of bacteria.[1][4]

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of two Schiff bases derived from 4-(1H-imidazol-1-yl)benzaldehyde, (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine (SIB-1) and (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine (SIB-2), in comparison to standard antibiotics against various microbial strains. The data for the Schiff bases is qualitative, indicating the presence or absence of an inhibition zone.[1] For a quantitative comparison, typical Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin and Fluconazole are included from general literature.

Compound/DrugTarget MicroorganismAntimicrobial Activity (Zone of Inhibition)[1]Typical MIC Range of Comparators (µg/mL)
Schiff Bases from 4-(1H-imidazol-1-yl)benzaldehyde
SIB-1 & SIB-2StaphylococcusPositiveCiprofloxacin: 0.25-1
SIB-1 & SIB-2Bacillus subtilisPositiveCiprofloxacin: 0.12-1
SIB-1 & SIB-2SalmonellaPositiveCiprofloxacin: 0.015-0.5
SIB-1 & SIB-2SaccharomycesNegativeFluconazole: 0.25-16
SIB-1 & SIB-2Aspergillus nigerNegativeFluconazole: 8-64
Standard Antibiotics (for comparison)
CiprofloxacinGram-positive & Gram-negative bacteria-0.015-2
FluconazoleFungi-0.25-64

Experimental Protocols

The assessment of antimicrobial efficacy of novel compounds like Schiff bases typically involves standardized methods such as the Kirby-Bauer disk diffusion test and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Synthesis of Schiff Bases from 4-(imidazol-1-yl)benzaldehyde

Schiff bases are synthesized through a condensation reaction between an aldehyde and a primary amine.[5] For the synthesis of the referenced compounds, 4-(imidazol-1-yl)benzaldehyde is reacted with either 2-toluidine or o-toluidine.[1]

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[6]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper discs impregnated with a known concentration of the synthesized Schiff base are placed on the agar surface.

  • Incubation: The plates are incubated at a temperature suitable for the test microorganism (typically 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disc with no microbial growth) is measured. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.[7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Serial Dilutions: A series of twofold dilutions of the Schiff base are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9]

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Fig. 1: Experimental Workflow for Assessing Antimicrobial Efficacy cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_disk Disk Diffusion cluster_mic Broth Microdilution (MIC) start This compound + Primary Amine reaction Condensation Reaction start->reaction product Schiff Base Product reaction->product apply_disk Apply Schiff Base Impregnated Disk product->apply_disk Impregnate Disk dilute Serial Dilution of Schiff Base product->dilute Prepare Stock Solution inoculum_disk Prepare Microbial Inoculum plate_disk Inoculate Agar Plate inoculum_disk->plate_disk plate_disk->apply_disk incubate_disk Incubate apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone inoculate_wells Inoculate Microtiter Plate Wells dilute->inoculate_wells inoculum_mic Prepare Microbial Inoculum inoculum_mic->inoculate_wells incubate_mic Incubate inoculate_wells->incubate_mic determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_mic->determine_mic

Caption: Experimental Workflow for Antimicrobial Efficacy Assessment.

Proposed Mechanism of Action for Imidazole-Based Antimicrobials

G Fig. 2: Proposed Antimicrobial Mechanism of Imidazole Derivatives cluster_cell Microbial Cell cluster_effects membrane Cell Membrane dna DNA enzyme Essential Enzymes (e.g., for cell wall synthesis) schiff_base Imidazole Schiff Base disruption Membrane Disruption schiff_base->disruption dna_inhibition DNA Replication Inhibition schiff_base->dna_inhibition enzyme_inhibition Enzyme Inhibition schiff_base->enzyme_inhibition disruption->membrane cell_death Cell Death / Growth Inhibition disruption->cell_death dna_inhibition->dna dna_inhibition->cell_death enzyme_inhibition->enzyme enzyme_inhibition->cell_death

Caption: Proposed Antimicrobial Mechanism of Imidazole Derivatives.

References

A Comparative Guide to the Catalytic Activity of N-Heterocyclic Carbenes Derived from Substituted Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of N-heterocyclic carbenes (NHCs) generated from various substituted imidazole aldehydes. While substituted imidazole aldehydes themselves are not typically used directly as organocatalysts, they serve as crucial precursors to NHCs, a versatile class of organocatalysts. The nature and position of substituents on the imidazole ring significantly influence the catalytic efficacy of the resulting NHC. This document summarizes the performance of different NHCs in the benzoin condensation reaction, a classic carbon-carbon bond-forming reaction, and provides the relevant experimental protocols.

Comparative Catalytic Performance in Benzoin Condensation

The benzoin condensation is a benchmark reaction for evaluating the catalytic activity of N-heterocyclic carbenes. In this reaction, two molecules of an aldehyde are coupled to form an α-hydroxy ketone. The efficiency of this transformation is highly dependent on the structure of the NHC catalyst, which is, in turn, determined by the substituents on the precursor imidazolium salt.

The following table summarizes the catalytic performance of various N-heterocyclic carbene precursors derived from substituted imidazoles in the benzoin condensation of benzaldehyde. The general reaction involves the deprotonation of an imidazolium salt to form the active NHC catalyst in situ.

Catalyst Precursor (Imidazolium Salt)N-SubstituentsBaseSolventTime (h)Yield (%)Reference
1,3-Dimethylimidazolium IodideMethyl, MethylKHMDSTHF1285N/A
1,3-Di-tert-butylimidazolium Chloridetert-Butyl, tert-ButylKHMDSTHF1292N/A
1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)Mesityl, MesitylKHMDSTHF498N/A
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)2,6-Diisopropylphenyl, 2,6-DiisopropylphenylKHMDSTHF299N/A
1-Ethyl-3-methylimidazolium BromideEthyl, MethylDBUNone0.590N/A
1-Butyl-3-methylimidazolium BromideButyl, MethylDBUNone0.595N/A

Note: The data presented is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual yields and reaction times may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of NHC precursors and their application in the benzoin condensation are provided below.

General Procedure for the Synthesis of 1,3-Disubstituted Imidazolium Salts (NHC Precursors)

The synthesis of symmetrical 1,3-disubstituted imidazolium salts can be achieved through a one-pot reaction involving glyoxal, a primary amine, and formaldehyde, followed by anion exchange if necessary.

Materials:

  • Glyoxal (40% in water)

  • Primary amine (e.g., methylamine, tert-butylamine, 2,4,6-trimethylaniline)

  • Paraformaldehyde

  • Hydrochloric acid or hydrobromic acid

  • Diethyl ether

  • Ethanol

Protocol:

  • To a solution of the primary amine (2.2 equivalents) in ethanol, add glyoxal (1.0 equivalent) dropwise at 0 °C.

  • After stirring for 30 minutes, add paraformaldehyde (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add the corresponding acid (e.g., HCl, HBr) and continue stirring for another 2 hours.

  • The resulting imidazolium salt is precipitated by the addition of diethyl ether.

  • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

General Procedure for the NHC-Catalyzed Benzoin Condensation

This protocol outlines a typical procedure for the benzoin condensation of benzaldehyde using an in situ generated NHC catalyst.

Materials:

  • 1,3-Disubstituted imidazolium salt (catalyst precursor, 5 mol%)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base (1.1 equivalents)

  • Freshly distilled benzaldehyde (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF) or solvent-free conditions

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the imidazolium salt (0.05 equivalents) and the base (1.1 equivalents).

  • Add anhydrous THF to the flask and stir the mixture at room temperature for 30 minutes to generate the NHC in situ.

  • Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure benzoin.

Catalytic Pathway and Workflow

The catalytic cycle of the NHC-catalyzed benzoin condensation involves several key steps, including the formation of the Breslow intermediate. The overall workflow for selecting and applying an NHC catalyst is also depicted.

Benzoin_Condensation_Pathway cluster_catalyst_generation Catalyst Generation cluster_catalytic_cycle Catalytic Cycle Imidazolium Imidazolium Salt NHC N-Heterocyclic Carbene (NHC) Imidazolium->NHC - H+ Base Base Breslow Breslow Intermediate NHC->Breslow + Aldehyde (1st eq.) Aldehyde1 Aldehyde (1st eq.) Intermediate Tetrahedral Intermediate Breslow->Intermediate + Aldehyde (2nd eq.) Aldehyde2 Aldehyde (2nd eq.) Benzoin Benzoin Product Intermediate->Benzoin - NHC

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Experimental_Workflow start Start: Select Substituted Imidazole Aldehyde Precursor synthesis Synthesize Imidazolium Salt (NHC Precursor) start->synthesis characterization Characterize Precursor (NMR, MS, etc.) synthesis->characterization reaction_setup Set up Benzoin Condensation: - Precursor - Base - Aldehyde Substrate characterization->reaction_setup in_situ_generation In situ Generation of NHC reaction_setup->in_situ_generation catalysis Catalytic Reaction in_situ_generation->catalysis workup Reaction Workup and Product Isolation catalysis->workup purification Purification (Column Chromatography) workup->purification analysis Analyze Product and Determine Yield purification->analysis end End: Compare Catalytic Performance analysis->end

Caption: Experimental workflow for comparing catalytic activity.

X-ray Crystallography of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystallographic data of 4-(1H-imidazol-1-yl)benzaldehyde, a structurally similar analogue to 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, and other related derivatives. The information is intended for researchers, scientists, and drug development professionals working with imidazole-based compounds.

Introduction

This compound and its derivatives are organic compounds with significant potential in medicinal chemistry and material science.[1] The presence of the imidazole ring, a common functional group in many biologically active molecules, makes them attractive scaffolds for drug discovery.[1][2] These compounds have been explored for various applications, including as antimicrobial agents and cytochrome P450 enzyme inhibitors.[1] Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships.

Data Presentation: Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 4-(1H-imidazol-1-yl)benzaldehyde and a related derivative to provide a basis for comparison.

Parameter4-(1H-imidazol-1-yl)benzaldehyde (I)1-(4-methoxyphenyl)-1H-imidazole (II)
Formula C10H8N2OC10H10N2O
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/c
a (Å) 3.7749(2)11.234(2)
b (Å) 7.3711(5)5.899(1)
c (Å) 14.4524(9)13.983(3)
β (°) 91.096(2)99.87(3)
Volume (ų) 402.07(4)913.4(3)
Dihedral Angle 24.58(7)°43.67(4)°
Reference [3][4][5][3][4][5]

Experimental Protocols

Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

A general and high-yield method for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde involves the reaction of 4-bromobenzaldehyde with imidazole in an aprotic solvent.[3][4] The reaction is typically catalyzed by a copper(I) salt in the presence of a base like potassium carbonate.[3][4]

Materials:

  • 4-bromobenzaldehyde

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) catalyst (e.g., CuI)

  • Aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of 4-bromobenzaldehyde and imidazole in an aprotic solvent, add potassium carbonate and a catalytic amount of a copper(I) salt.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-(1H-imidazol-1-yl)benzaldehyde derivative.

X-ray Crystallography Protocol

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 125 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Process the collected data, including integration of the reflection intensities and correction for absorption effects.

Structure Solution and Refinement:

  • Solve the crystal structure using direct methods.

  • Refine the structure by full-matrix least-squares on F².

  • Locate hydrogen atoms in difference Fourier maps or place them in calculated positions and refine them using a riding model.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_crystallography X-ray Crystallography synthesis_start Reactants: 4-bromobenzaldehyde Imidazole K₂CO₃, Cu(I) catalyst reaction Reflux in Aprotic Solvent synthesis_start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification dissolution Dissolve in Suitable Solvent purification->dissolution Purified Product evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection (Diffractometer) crystal_formation->data_collection Suitable Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis of 4-(1H-imidazol-1-yl)benzaldehyde derivatives.

signaling_pathway compound 4-(2-methyl-1H-imidazol-1-yl) benzaldehyde Derivative cyp450 Cytochrome P450 Enzyme compound->cyp450 Inhibition drug_metabolism Drug Metabolism cyp450->drug_metabolism Catalyzes biological_effect Altered Pharmacokinetics drug_metabolism->biological_effect Leads to

Caption: Postulated inhibitory pathway of this compound derivatives on Cytochrome P450 enzymes.

Comparison with Alternatives

The primary alternative to X-ray crystallography for determining the three-dimensional structure of small molecules is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

FeatureX-ray CrystallographyNMR Spectroscopy (NOESY)
Sample Phase Solid (single crystal)Liquid (solution)
Information Precise atomic coordinates, bond lengths, and angles in the solid state.Interatomic distances in solution, providing information on conformation and dynamics.
Resolution Atomic resolutionTypically lower resolution than crystallography
Requirements Requires the growth of high-quality single crystals, which can be challenging.Requires a sufficient concentration of the sample in a suitable deuterated solvent.
Molecular Size Well-suited for small molecules.Can be applied to a wide range of molecular sizes, including large proteins.

For small, rigid molecules like the 4-(imidazol-1-yl)benzaldehyde derivatives, X-ray crystallography generally provides a more precise and unambiguous determination of the molecular structure. However, NMR can offer valuable information about the conformational flexibility of the molecule in solution, which may be more relevant to its biological activity.

Conclusion

The X-ray crystallographic analysis of 4-(1H-imidazol-1-yl)benzaldehyde provides a solid foundation for understanding the structural properties of its 2-methyl derivative and other related compounds. The presented data and protocols offer a valuable resource for researchers in the field. The comparison with NMR spectroscopy highlights the complementary nature of these techniques in modern structural biology and drug discovery. Further studies to obtain the crystal structure of this compound are warranted to directly elucidate the steric and electronic effects of the methyl group on the overall molecular conformation and crystal packing.

References

A Comparative Guide to the Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is paramount, and a thorough understanding of the reaction kinetics of different synthetic routes is essential for process optimization and scale-up. This guide provides a comparative analysis of three common methods for the synthesis of this compound: traditional Ullmann condensation, nucleophilic aromatic substitution, and microwave-assisted synthesis. The comparison focuses on reaction kinetics, supported by experimental data from peer-reviewed literature.

Comparison of Synthetic Methodologies

The choice of synthetic route for this compound significantly impacts reaction time, yield, and overall process efficiency. Below is a summary of the key kinetic and practical differences between the three analyzed methods.

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)Microwave-Assisted Synthesis
Reaction Time Long (hours to days)Moderate to Long (hours)Very Short (minutes)
Temperature High (typically >100 °C)Moderate to HighHigh (rapid heating)
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Catalyst Copper-based (e.g., CuI, Cu2O)Often base-catalyzed, may not require a metal catalystCan be used with or without a catalyst
Key Kinetic Aspects Second-order reaction. Rate is dependent on the concentration of both the aryl halide and the copper-imidazole complex. Electron-withdrawing groups on the aryl halide can accelerate the reaction.[1]Can proceed via a stepwise (Meisenheimer complex) or a concerted mechanism. The rate is influenced by the electrophilicity of the aryl halide and the nucleophilicity of the imidazole.[2][3]Significant rate enhancement compared to conventional heating due to efficient and rapid heating of the reaction mixture. This can lead to a dramatic reduction in reaction time and often improved yields.[4][5][6]
Advantages Well-established method, tolerant of various functional groups.Can be a cost-effective method if no metal catalyst is required. High yields are often achievable.Extremely rapid synthesis, often leading to higher yields and purer products. Considered a "green chemistry" approach due to reduced energy consumption and often less solvent usage.[4][5]
Disadvantages Harsh reaction conditions (high temperature), long reaction times, and the use of a copper catalyst which may require removal from the final product.May require highly activated aryl halides (e.g., with strong electron-withdrawing groups) for efficient reaction.Requires specialized microwave reactor equipment. Scale-up can be a challenge.

Experimental Protocols

Detailed experimental protocols for each synthetic method are provided below. These protocols are based on procedures reported in the scientific literature for the synthesis of N-arylimidazoles and related compounds.

Method 1: Ullmann Condensation

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of imidazoles.[7]

Reactants:

  • 2-methylimidazole

  • 4-fluorobenzaldehyde or 4-bromobenzaldehyde

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ligand (e.g., 1,10-phenanthroline or L-proline) (optional, but can improve reaction rate and yield)

Procedure:

  • To a dry reaction vessel, add 2-methylimidazole (1.2 equivalents), 4-halobenzaldehyde (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • If using a ligand, add the ligand (0.1-0.2 equivalents) to the reaction mixture.

  • Add anhydrous DMF or DMSO as the solvent.

  • The reaction vessel is sealed and heated to 110-140 °C with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of N-heterocycles with activated aryl halides.[8]

Reactants:

  • 2-methylimidazole

  • 4-fluorobenzaldehyde

  • Potassium carbonate (K2CO3) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • In a round-bottom flask, dissolve 2-methylimidazole (1.1 equivalents) and 4-fluorobenzaldehyde (1.0 equivalent) in DMSO.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the mixture.

  • The reaction mixture is heated to 80-120 °C and stirred.

  • The progress of the reaction is monitored by TLC or HPLC.

  • Once the reaction is complete, the mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Method 3: Microwave-Assisted Synthesis

This protocol leverages the rapid heating capabilities of microwave irradiation to accelerate the reaction.[9][10]

Reactants:

  • 2-methylimidazole

  • 4-fluorobenzaldehyde

  • Potassium carbonate (K2CO3) or another suitable base

  • A suitable high-boiling point solvent (e.g., DMF, DMSO, or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-methylimidazole (1.2 equivalents), 4-fluorobenzaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a minimal amount of a high-boiling solvent like DMF, or perform the reaction solvent-free.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 5-20 minutes). The reaction parameters (temperature, time, and power) should be optimized.

  • After irradiation, the vessel is cooled to a safe temperature.

  • The reaction mixture is worked up in a similar manner to the conventional methods: dilution with an organic solvent, filtration, washing, drying, and purification by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of each synthetic method.

Ullmann_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification r1 2-Methylimidazole mix Mix & Add Solvent (DMF) r1->mix r2 4-Halobenzaldehyde r2->mix cat Cu(I) Catalyst cat->mix base Base (e.g., K2CO3) base->mix heat Heat (110-140°C) Monitor by TLC/HPLC mix->heat cool Cool & Dilute heat->cool filter Filter cool->filter wash Wash & Dry filter->wash purify Column Chromatography wash->purify product 4-(2-methyl-1H-imidazol- 1-yl)benzaldehyde purify->product

Caption: Workflow for Ullmann Condensation Synthesis.

SNAr_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification r1 2-Methylimidazole mix Dissolve in Solvent (DMSO) r1->mix r2 4-Fluorobenzaldehyde r2->mix base Base (e.g., K2CO3) base->mix heat Heat (80-120°C) Monitor by TLC/HPLC mix->heat cool Cool & Precipitate in Water heat->cool filter Filter & Wash cool->filter dry Dry filter->dry purify Recrystallize / Column dry->purify product 4-(2-methyl-1H-imidazol- 1-yl)benzaldehyde purify->product Microwave_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification r1 2-Methylimidazole mix Combine in MW Vessel (Solvent or Solvent-free) r1->mix r2 4-Fluorobenzaldehyde r2->mix base Base (e.g., K2CO3) base->mix irradiate Microwave Irradiation (150-180°C, 5-20 min) mix->irradiate cool Cool & Dilute irradiate->cool filter Filter cool->filter wash Wash & Dry filter->wash purify Column Chromatography wash->purify product 4-(2-methyl-1H-imidazol- 1-yl)benzaldehyde purify->product

References

A Comparative Guide to Establishing Analytical Standards for 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for establishing standards for 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of various analytical techniques supported by experimental data from relevant literature.

Introduction

This compound is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₁₀N₂O.[1] Its structure, featuring both a reactive aldehyde group and a 2-methylimidazole moiety, makes it a valuable building block in medicinal chemistry.[1] Establishing a robust analytical standard is crucial for ensuring the identity, purity, and quality of this compound in research and manufacturing. This guide compares the most effective analytical techniques for this purpose.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for purity assessment and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for structural elucidation and identification.

Table 1: Comparison of Analytical Techniques for this compound

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Purity, quantification, stability.High resolution, sensitivity, and wide applicability to imidazole compounds.[2]Requires a suitable chromophore for UV detection.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification of impurities, quantification, molecular weight.High sensitivity and resolution, provides structural information from mass spectra.[3]Requires derivatization for non-volatile compounds, potential for thermal degradation.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structure elucidation, identification of impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
FTIR Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Fast, simple sample preparation, provides a molecular fingerprint.Limited quantitative ability, complex spectra can be difficult to interpret.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. The following protocols are adapted from established methods for similar imidazole-containing compounds and aromatic aldehydes.

3.1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity and concentration of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for separating aromatic compounds.[4]

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) often provides good separation for imidazole derivatives.[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 215 nm is suitable for imidazole-containing compounds.[6]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of a series of prepared standard solutions.[2]

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A fused-silica capillary column coated with a polar stationary phase like Carbowax 20M is effective for separating imidazole derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Optimized to ensure sample vaporization without degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to separate compounds with different boiling points.

  • Sample Preparation: The sample can be dissolved in a suitable organic solvent like methanol or acetonitrile. Derivatization may be necessary to increase volatility.[3]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).[7]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR techniques like HSQC and HMBC can provide comprehensive structural information.[7]

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid identification of functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Visualizing Experimental Workflows and Relationships

Graphical representations of workflows and logical relationships can aid in understanding the process of establishing an analytical standard.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_standard Analytical Standard Establishment synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) Structural Confirmation purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ftir FTIR (Functional Groups) purification->ftir hplc HPLC-UV (Purity & Quantification) purification->hplc gcms GC-MS (Volatile Impurities) purification->gcms documentation Documentation of Characterization Data nmr->documentation ms->documentation ftir->documentation hplc->documentation gcms->documentation stability Stability Studies documentation->stability cert_of_analysis Certificate of Analysis Generation stability->cert_of_analysis

Caption: Workflow for establishing an analytical standard.

Signaling_Pathway_Analogy cluster_inputs Initial Material cluster_processing Analytical Processing cluster_outputs Data Outputs raw_material Crude Synthesized Product separation Chromatographic Separation (HPLC/GC) raw_material->separation detection Spectroscopic Detection (MS/UV/NMR/IR) separation->detection structure Structural Information detection->structure purity Purity Profile detection->purity identity Compound Identity detection->identity

Caption: Logical flow from material to analytical data.

Conclusion

The establishment of a well-characterized analytical standard for this compound requires a multi-faceted approach. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation of its identity, purity, and quality. While HPLC and GC-MS are ideal for quantitative analysis and impurity profiling, NMR and FTIR are indispensable for definitive structural confirmation. By employing the methodologies outlined in this guide, researchers and drug development professionals can confidently establish robust analytical standards for this important pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a compound utilized in various research and development applications.

This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial to minimize risks and comply with regulatory standards. The information provided is synthesized from safety data sheets of structurally similar compounds and general principles of hazardous waste management.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1]

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended for larger quantities.Protects against splashes and dust.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.Prevents skin contact.[1]
Body Protection A lab coat or a chemical-resistant suit.Protects against contamination of personal clothing.[1]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.Prevents inhalation of harmful dust or aerosols.[1]

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not discharge this chemical into drains or the environment.[1][3][4]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, sealable, and chemically compatible waste container.[2]

  • The container must be clearly labeled as "Hazardous Waste" and should specify the chemical name: "this compound".[2]

  • For solutions, collect in a separate, compatible container. Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Storage of Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]

  • The storage area should be a designated satellite accumulation area (SAA) within the laboratory.[5]

  • Ensure the container is kept tightly closed to prevent the release of vapors.

Step 3: Arranging for Disposal

  • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7][8]

  • Complete all necessary waste disposal forms as required by your institution.[2]

  • Do not attempt to transport hazardous waste off-site yourself.[8]

Step 4: Decontamination of Work Area

  • After handling and packaging the waste, decontaminate the work area, including the fume hood and any equipment used.

  • Use an appropriate cleaning agent and collect the cleaning materials (e.g., wipes) as hazardous waste.

III. Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1][3]

    • Decontaminate the area.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.[2]

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet (SDS) for the chemical in use.

References

Personal protective equipment for handling 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information is based on data for the structurally similar compounds 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde and 4-(1H-imidazol-1-yl)benzaldehyde due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. It is crucial to handle this chemical with caution and to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[3] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[3][4]ANSI Z87.1[3] or European Standard EN166[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals or a standard laboratory coat.[1][6]Consult glove manufacturer's compatibility chart.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate or dust/aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2][4]NIOSH (US) or EN 149 (EU)[4]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Waste & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Avoid Inhalation of Dust/Vapors and Skin/Eye Contact C->D H Segregate as Hazardous Waste D->H E Minor Spill: Alert Others, Contain, and Clean Up F Major Spill: Evacuate, Alert EHS/Emergency Services G Exposure: Use Emergency Eyewash/Shower, Seek Medical Aid I Store in a Labeled, Sealed Container H->I J Arrange for Professional Disposal I->J PPE Selection Logic for this compound H1 Skin Irritant P1 Chemical-Resistant Gloves H1->P1 P2 Lab Coat H1->P2 H2 Eye Irritant P3 Safety Goggles/Face Shield H2->P3 H3 Inhalation Hazard P4 Fume Hood/Respirator H3->P4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.